molecular formula C21H25ClN2O4S B12308584 N-Desmethyl diltiazem hydrochloride

N-Desmethyl diltiazem hydrochloride

Numéro de catalogue: B12308584
Poids moléculaire: 437.0 g/mol
Clé InChI: GIYQYIVUHPJUHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl diltiazem hydrochloride is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 437.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQYIVUHPJUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of cardiovascular conditions including hypertension, angina pectoris, and certain arrhythmias. This technical guide provides a comprehensive examination of the mechanism of action of N-Desmethyl diltiazem, focusing on its interaction with L-type calcium channels. This document details the experimental protocols for key assays, presents quantitative data on its binding affinity and functional potency, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.

Introduction

Diltiazem undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP3A7, to form N-Desmethyl diltiazem. This metabolite circulates in the plasma and contributes to the overall therapeutic effect of the parent drug. Understanding the specific pharmacological properties of N-Desmethyl diltiazem is crucial for a complete comprehension of diltiazem's clinical efficacy and for the development of novel cardiovascular therapies. The primary mechanism of action for both diltiazem and its N-desmethyl metabolite is the inhibition of voltage-gated L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its pharmacological effects by binding to the α1 subunit of L-type calcium channels. This binding inhibits the influx of extracellular calcium ions into cardiac myocytes and vascular smooth muscle cells. The reduced intracellular calcium concentration leads to a cascade of physiological responses:

  • In Vascular Smooth Muscle: Decreased intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation. This vasodilation of peripheral arterioles reduces total peripheral resistance, thereby lowering blood pressure.

  • In Cardiac Muscle: The reduction in calcium influx in cardiac myocytes leads to a decrease in myocardial contractility (negative inotropic effect).

  • In Cardiac Conduction Tissue: By inhibiting calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, N-Desmethyl diltiazem slows the heart rate (negative chronotropic effect) and prolongs AV nodal conduction.

Signaling Pathway

The blockade of L-type calcium channels by N-Desmethyl diltiazem in a vascular smooth muscle cell initiates a signaling cascade that results in muscle relaxation and vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ Relaxation Muscle Relaxation L_type->Relaxation Leads to N_Desmethyl N-Desmethyl Diltiazem N_Desmethyl->L_type Blockade Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction

Signaling pathway of N-Desmethyl diltiazem in vascular smooth muscle.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with its pharmacological targets.

Table 1: Radioligand Binding Affinity

CompoundPreparationRadioligandIC₅₀ (nM)Reference
N-Desmethyl DiltiazemRat Cerebral Cortex Homogenates[³H]-diltiazem323[1]

Table 2: Functional Potency

CompoundAssayPreparationEffectIC₅₀ (nM)Reference
N-Desmethyl DiltiazemSpontaneous ContractionsIsolated Rat Portal VeinInhibition489[1]

Table 3: Comparative Electrophysiological Activity on Voltage-Gated Calcium Currents

CompoundPreparationIC₅₀ (mM)Reference
d-DiltiazemSnail Neurone0.426[2]
N-Desmethyl Diltiazem (d-M2)Snail Neurone0.456[2]

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a method for determining the binding affinity of N-Desmethyl diltiazem to L-type calcium channels in rat cerebral cortex homogenates.

Experimental Workflow:

prep 1. Preparation of Rat Cerebral Cortex Homogenates incubation 2. Incubation with [³H]-diltiazem and N-Desmethyl diltiazem prep->incubation separation 3. Separation of Bound and Free Radioligand (Filtration) incubation->separation counting 4. Scintillation Counting separation->counting analysis 5. Data Analysis (IC₅₀ determination) counting->analysis

Workflow for radioligand binding assay.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

    • The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL containing:

      • 50 µL of various concentrations of this compound or vehicle.

      • 50 µL of [³H]-diltiazem (final concentration ~1 nM).

      • 150 µL of the membrane homogenate.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem (e.g., 10 µM).

    • The mixture is incubated at 25°C for 60 minutes.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • The filters are washed three times with 4 mL of ice-cold Tris-HCl buffer.

    • The filters are placed in scintillation vials with a suitable scintillation cocktail.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of N-Desmethyl diltiazem that inhibits 50% of the specific binding of [³H]-diltiazem (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Isolated Tissue Bath for Functional Assessment

This protocol outlines a method to assess the functional effect of N-Desmethyl diltiazem on the spontaneous contractions of isolated rat portal veins.

Experimental Workflow:

prep 1. Isolation and Mounting of Rat Portal Vein equilibration 2. Equilibration in Organ Bath prep->equilibration recording 3. Recording of Spontaneous Contractions equilibration->recording drug_addition 4. Cumulative Addition of N-Desmethyl diltiazem recording->drug_addition analysis 5. Data Analysis (IC₅₀ determination) drug_addition->analysis

Workflow for isolated tissue bath experiment.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the portal vein is carefully dissected and placed in a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • The vein is cleaned of adhering connective tissue and cut into helical strips.

  • Organ Bath Setup:

    • The tissue strips are mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • One end of the strip is fixed to a tissue holder, and the other is connected to an isometric force transducer.

    • The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 g, during which the bathing solution is changed every 15 minutes.

  • Experimental Procedure:

    • Once stable spontaneous rhythmic contractions are established, a cumulative concentration-response curve for this compound is generated.

    • Increasing concentrations of N-Desmethyl diltiazem are added to the organ bath at regular intervals, allowing the response to stabilize before the next addition.

    • The amplitude and frequency of contractions are recorded continuously.

  • Data Analysis:

    • The inhibitory effect of each concentration of N-Desmethyl diltiazem is expressed as a percentage of the pre-drug control amplitude.

    • The concentration of N-Desmethyl diltiazem that produces 50% of the maximal inhibition (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of diltiazem. Its primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and negative inotropic and chronotropic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development, facilitating further investigation into the nuanced pharmacology of this important cardiovascular drug and its metabolites.

References

The Discovery and Metabolic Journey of Diltiazem: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1] Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by a cascade of metabolites formed through extensive biotransformation. This technical guide provides a comprehensive exploration of the discovery and history of diltiazem's metabolites, detailing the key metabolic pathways, the enzymes responsible, and the analytical methodologies that have been pivotal in their characterization. Quantitative data on the pharmacokinetics and pharmacological activities of the principal metabolites are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key in vitro and in vivo metabolism studies and visualizes complex metabolic and signaling pathways using Graphviz diagrams, offering a thorough resource for researchers and professionals in the field of drug development and pharmacology.

Introduction: A Historical Perspective on Diltiazem

First approved for medical use in the United States in 1982, diltiazem emerged as a novel therapeutic agent for hypertension, angina pectoris, and certain cardiac arrhythmias.[2] It belongs to the non-dihydropyridine class of calcium channel blockers.[3] Early investigations into its pharmacology revealed that diltiazem undergoes significant first-pass metabolism, leading to a complex profile of circulating metabolites.[4] This observation sparked decades of research to identify these metabolites, characterize their biological activities, and understand their contribution to the overall clinical effects of diltiazem. This guide chronicles this scientific journey, from the initial discoveries to our current understanding of diltiazem's metabolic fate.

The Metabolic Landscape of Diltiazem

Diltiazem is extensively metabolized in the liver and, to a lesser extent, in extrahepatic tissues.[1] The primary metabolic transformations involve three main pathways: N-demethylation, O-demethylation, and deacetylation.[5] These reactions are catalyzed by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily and carboxylesterases.[5][6]

Key Metabolites and Their Discovery

The investigation into diltiazem's metabolism has led to the identification of numerous metabolites in human plasma and urine.[3][5] The most significant of these, in terms of both concentration and pharmacological activity, are:

  • Desacetyldiltiazem (M1): One of the first major metabolites to be identified, desacetyldiltiazem is formed through the hydrolysis of the acetyl group on the diltiazem molecule.[5][] This reaction is primarily mediated by carboxylesterases.[8] Desacetyldiltiazem is a pharmacologically active metabolite, possessing significant coronary vasodilatory properties.[8]

  • N-monodesmethyldiltiazem (MA): Identified as a major metabolite in human urine and plasma, N-monodesmethyldiltiazem is a product of N-demethylation, a reaction predominantly catalyzed by the CYP3A4 enzyme.[5][9][10] This metabolite also exhibits pharmacological activity.[11]

  • Other Metabolites: Further metabolic conversions of M1 and MA lead to a variety of other metabolites, including deacetyl N-monodesmethyldiltiazem (M2), deacetyl O-desmethyldiltiazem (M4), and deacetyl N,O-didesmethyldiltiazem (M6).[5] The O-demethylation pathway is primarily mediated by the polymorphic enzyme CYP2D6.[1][12]

Quantitative Data on Diltiazem and its Metabolites

The following tables summarize key quantitative data from various studies, providing a comparative overview of the pharmacokinetic and pharmacodynamic properties of diltiazem and its principal metabolites.

Table 1: Pharmacokinetic Parameters of Diltiazem and its Major Metabolites in Healthy Adults

ParameterDiltiazemN-desmethyldiltiazemDesacetyldiltiazemReference(s)
Peak Plasma Concentration (Cmax) (ng/mL) 174.3 ± 72.742.6 ± 10.014.9 ± 3.3[13]
Apparent Half-life (t½) (hours) 6.5 ± 1.49.4 ± 2.218.0 ± 6.2[13]
Unbound Fraction in Plasma 0.254 ± 0.0270.323 ± 0.0350.230 ± 0.021[13]

Data from a study involving a single 120 mg oral dose of diltiazem in six healthy men.

Table 2: Pharmacological Potency of Diltiazem Metabolites

MetabolitePharmacological EffectPotency Relative to DiltiazemReference(s)
Desacetyldiltiazem (M1) Coronary Vasodilation25% - 50%[8][14]
N-monodesmethyldiltiazem (MA) Coronary VasodilationLess potent than M1[11]
Deacetyl N-monodesmethyldiltiazem (M2) Coronary VasodilationLess potent than MA[11]
Deacetyl O-desmethyldiltiazem (M4) Coronary VasodilationLess potent than M2[11]
Deacetyl N,O-didesmethyldiltiazem (M6) Coronary VasodilationLeast potent[11]

Table 3: In Vitro Inhibition Constants (Ki) of Diltiazem Metabolites for CYP3A4

CompoundKi (µM)Reference(s)
Diltiazem ~120 (IC50)[9]
N-desmethyldiltiazem ~2 (Ki)[9]
N,N-didesmethyldiltiazem ~0.1 (Ki)[9]

Experimental Protocols

The characterization of diltiazem's metabolic pathways has relied on a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies with Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of diltiazem using human liver microsomes (HLM), which are rich in CYP enzymes.[15]

Objective: To identify the metabolites of diltiazem formed by hepatic enzymes and to determine the kinetics of their formation.

Materials:

  • Diltiazem hydrochloride

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and diltiazem at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug (diltiazem) and its metabolites.[3]

Identification of Specific CYP Isoforms Involved in Diltiazem Metabolism

This protocol describes an approach to pinpoint the specific CYP enzymes responsible for diltiazem metabolism using transfected human liver epithelial (THLE) cells expressing individual CYP isoforms.[1][12]

Objective: To determine the contribution of specific CYP enzymes (e.g., CYP3A4, CYP2D6) to the metabolism of diltiazem.

Materials:

  • Transfected human liver epithelial (THLE) cells expressing a single CYP isoform (e.g., T5-2D6 clone for CYP2D6)

  • Control THLE cells (lacking the specific CYP activity, e.g., T5-neo clone)

  • Diltiazem

  • Cell culture medium

  • Specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • HPLC or LC-MS/MS system

Procedure:

  • Cell Culture: Culture the transfected and control THLE cells under appropriate conditions.

  • Incubation: Incubate the cells with diltiazem at various concentrations in the cell culture medium for a defined period (e.g., 8 hours).[12]

  • Inhibitor Studies: In parallel experiments, co-incubate the cells with diltiazem and a specific CYP inhibitor to confirm the role of the target enzyme.

  • Sample Collection: After incubation, collect the cell culture medium.

  • Sample Analysis: Analyze the culture medium for the presence of diltiazem and its metabolites using HPLC with UV detection or LC-MS/MS.[12] The formation of a specific metabolite exclusively in the CYP-expressing cells, and its inhibition by a specific inhibitor, confirms the role of that enzyme.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC has been a fundamental technique for the quantification of diltiazem and its metabolites in biological matrices.[16][17][18]

Objective: To separate and quantify diltiazem and its metabolites in plasma samples.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Spherisorb ODS2)[17]

Mobile Phase:

  • A mixture of potassium dihydrogen phosphate buffer and acetonitrile is commonly used.[17] The exact ratio and pH are optimized for optimal separation.

Sample Preparation (Plasma):

  • Extraction: Extract diltiazem and its metabolites from plasma using a liquid-liquid extraction procedure with an organic solvent mixture (e.g., hexane-isopropanol).[17] An internal standard (e.g., loxapine) is added prior to extraction for accurate quantification.[17]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Injection: Inject a specific volume of the reconstituted sample into the HPLC system.

Detection:

  • Monitor the eluent at a specific UV wavelength (e.g., 239 nm) to detect and quantify the separated compounds.[17]

Visualizing the Pathways

Graphviz diagrams are used to illustrate the metabolic pathways of diltiazem, a typical experimental workflow, and its mechanism of action.

Diltiazem_Metabolism cluster_N_Demethylation N-Demethylation (CYP3A4) cluster_Deacetylation Deacetylation (Esterases) cluster_O_Demethylation O-Demethylation (CYP2D6) Diltiazem Diltiazem MA N-monodesmethyl-diltiazem (MA) Diltiazem->MA CYP3A4 M1 Desacetyl-diltiazem (M1) Diltiazem->M1 Esterases M2 Deacetyl-N-monodesmethyl-diltiazem (M2) MA->M2 Esterases M6 Deacetyl-N,O-didesmethyl-diltiazem (M6) M2->M6 CYP2D6 M1->M2 CYP3A4 M4 Deacetyl-O-desmethyl-diltiazem (M4) M1->M4 CYP2D6

Caption: Metabolic pathways of diltiazem.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Incubation Mixture: - Diltiazem - Human Liver Microsomes - Buffer pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (add Acetonitrile) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze

Caption: Experimental workflow for in vitro metabolism.

Diltiazem_Signaling_Pathway Diltiazem Diltiazem & Active Metabolites L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Ca_influx Calcium Influx L_type_Ca_Channel->Ca_influx Smooth_muscle_contraction Vascular Smooth Muscle Contraction Ca_influx->Smooth_muscle_contraction Cardiac_muscle_contraction Cardiac Muscle Contraction Ca_influx->Cardiac_muscle_contraction Vasoconstriction Vasoconstriction Smooth_muscle_contraction->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Heart_rate Increased Heart Rate Cardiac_muscle_contraction->Heart_rate

Caption: Diltiazem's mechanism of action.

Conclusion

The study of diltiazem's metabolites has been a journey of continuous discovery, revealing a complex interplay between the parent drug and its biotransformation products. The identification of active metabolites like desacetyldiltiazem and N-monodesmethyldiltiazem has been crucial for a comprehensive understanding of diltiazem's overall pharmacological profile. The development of sophisticated analytical techniques, particularly HPLC and LC-MS/MS, has been instrumental in this endeavor. For drug development professionals, a thorough understanding of a drug's metabolic fate is paramount for predicting drug-drug interactions, understanding inter-individual variability in response, and designing safer and more effective therapeutic agents. The story of diltiazem and its metabolites serves as a compelling case study in the importance of metabolic research in modern pharmacology.

References

An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is a primary active metabolite of diltiazem, a widely used calcium channel blocker for the management of hypertension, angina, and certain arrhythmias. As a significant metabolite, understanding its fundamental chemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, impurity profiling, and the development of stable pharmaceutical formulations. This technical guide provides a detailed overview of the core chemical characteristics of this compound, including its physicochemical properties, methodologies for their determination, and stability profile.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource/Reference
Chemical Name [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1]
CAS Number 130606-60-9[2]
Molecular Formula C₂₁H₂₄N₂O₄S · HCl[3]
Molecular Weight 436.95 g/mol [3]
Physical Form White to Off-White SolidInferred from supplier data
Melting Point 186-189 °C[Note: This value is from a single source and should be experimentally verified.]
Solubility Soluble in Chloroform and DMSO.[Note: Quantitative aqueous solubility data is not readily available and requires experimental determination.]
pKa Not experimentally determined. The parent drug, diltiazem, has a pKa of 8.06.[4] The pKa of the N-desmethyl metabolite is expected to be similar and can be determined experimentally.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block and a viewing lens.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The temperature is raised at a rapid rate to approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in various solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).

Methodology:

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of titrant.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Profile and Degradation Pathways

N-Desmethyl diltiazem, as a metabolite of diltiazem, is susceptible to further degradation. Understanding its stability is critical for the accurate interpretation of pharmacokinetic data and for the development of stable formulations.

Forced Degradation Studies:

To elucidate the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

  • Acidic Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Basic Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: The solid compound is subjected to dry heat.

  • Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light.

The degradation products formed under these conditions should be separated and characterized using techniques like HPLC-MS and NMR.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of diltiazem and its metabolites, including this compound.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its parent drug, other metabolites, and potential degradation products.

Typical Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or C8, is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 237 nm for diltiazem and its metabolites).[6]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Logical Workflow for a Stability-Indicating HPLC Method Development

Stability_Indicating_HPLC_Method cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Column & Mobile Phase B Optimize Separation A->B Initial Screening D Specificity B->D C Forced Degradation Studies C->D Demonstrate Specificity E Linearity & Range D->E F Accuracy E->F G Precision F->G H Robustness G->H I Routine Analysis & Stability Testing H->I Validated Method Diltiazem_Metabolism Diltiazem Diltiazem NDesmethyl N-Desmethyl Diltiazem Diltiazem->NDesmethyl N-Demethylation (CYP3A4) Deacetyl Deacetyl Diltiazem Diltiazem->Deacetyl Deacetylation NDesmethyl_Deacetyl N-Desmethyl Deacetyl Diltiazem NDesmethyl->NDesmethyl_Deacetyl Deacetylation Deacetyl->NDesmethyl_Deacetyl N-Demethylation

References

N-Desmethyl Diltiazem Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker, diltiazem. This document consolidates essential chemical data, metabolic pathways, and analytical methodologies relevant to its study and application in pharmaceutical research and development.

Core Chemical and Physical Data

This compound is a critical compound for understanding the overall pharmacological profile of diltiazem. Its formation and subsequent effects are of significant interest in drug metabolism and safety studies.

ParameterValueReference(s)
CAS Number 130606-60-9[1][2][3][4]
Molecular Formula C₂₁H₂₄N₂O₄S·HCl[1][2][3][4]
Molecular Weight 436.95 g/mol [1][3][5]
Alternate Names N-Demethyldiltiazem, N-Monodesmethyldiltiazem, Diltiazem Impurity D[4][6]

Metabolic Signaling Pathway

N-Desmethyl diltiazem is formed from its parent drug, diltiazem, primarily through oxidative metabolism in the liver. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.

The metabolic conversion of diltiazem to N-Desmethyl diltiazem is a crucial step in its clearance and contributes to the overall therapeutic and potential toxicological effects. Diltiazem itself is a known inhibitor of CYP3A4, which can lead to drug-drug interactions.[7] The N-demethylated metabolites, including N-Desmethyl diltiazem, have been shown to be even more potent inhibitors of CYP3A4, suggesting a potential for auto-inhibition of diltiazem metabolism during prolonged therapy.[2]

G Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem (Active Metabolite) Diltiazem->NDesmethyl_Diltiazem N-demethylation CYP3A4 CYP3A4 NDesmethyl_Diltiazem->CYP3A4 Potent Inhibitor Further_Metabolism Further Metabolism (e.g., N,N-didesmethyl diltiazem) NDesmethyl_Diltiazem->Further_Metabolism CYP3A4->Diltiazem CYP3A5_7 CYP3A5, CYP3A7 CYP3A5_7->Diltiazem CYP2D6 CYP2D6 CYP2D6->Diltiazem Inhibition Inhibition

Metabolic Pathway of Diltiazem to N-Desmethyl Diltiazem.

Pharmacological Activity

N-Desmethyl diltiazem is not an inert byproduct; it is an active metabolite that retains calcium channel blocking activity.[8] It contributes to the overall pharmacological effect of diltiazem. Diltiazem and its metabolites, including N-Desmethyl diltiazem, exert their effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation, reduced heart rate, and decreased myocardial contractility.[7][9]

Experimental Protocols & Analytical Methodologies

The quantification of N-Desmethyl diltiazem in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, drug quality control, and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed for this purpose.

Experimental Workflow: Quantification of N-Desmethyl Diltiazem

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Matrix (Plasma, Urine) or Drug Product Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC System (e.g., C18 column) Concentration->HPLC MS Tandem Mass Spectrometer (MS/MS) HPLC->MS Quantification Quantification (Standard Curve) MS->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

General Experimental Workflow for N-Desmethyl Diltiazem Analysis.

A common experimental approach involves the following steps:

  • Sample Preparation : For biological samples, solid-phase extraction is frequently used to isolate diltiazem and its metabolites.[1]

  • Chromatographic Separation : Reversed-phase HPLC with a C18 column is typically employed to separate N-Desmethyl diltiazem from the parent drug and other metabolites.

  • Detection : Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the detection and quantification of the analyte.[10]

  • Method Validation : The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[10]

References

Navigating the Solubility Landscape of N-Desmethyl Diltiazem Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Desmethyl diltiazem hydrochloride, a primary metabolite of the widely used calcium channel blocker, diltiazem. Understanding the solubility of this active metabolite is crucial for its analytical characterization, pharmacokinetic studies, and the development of novel therapeutic strategies. This document compiles available solubility data, details relevant experimental methodologies, and presents key metabolic pathways to offer a thorough resource for professionals in the field.

Core Solubility Profile

This compound, a significant metabolite of diltiazem, exhibits a distinct solubility profile that is critical for its handling and analysis in a laboratory setting. While exhaustive quantitative data across a wide range of solvents remains a subject of ongoing research, existing information provides a foundational understanding of its behavior.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, qualitative assessments indicate its solubility in select organic solvents.

SolventSolubilityTemperature (°C)Notes
ChloroformSolubleNot SpecifiedQualitative data from supplier information.[1]
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedQualitative data from supplier information.[1]

For comparative context, the parent drug, diltiazem hydrochloride, demonstrates broader and more quantified solubility. It is reported to be freely soluble in water, methanol, and chloroform, and slightly soluble in ethanol.[2] One source specifies the solubility of diltiazem hydrochloride in water as 50 mg/mL.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The following are detailed methodologies for key experiments that can be employed to quantitatively assess the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.[3][4][5][6]

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound powder into a series of clear glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, chloroform) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at a high speed to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units by accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility provides an estimation of solubility under non-equilibrium conditions and is often used in high-throughput screening.[4][7][8][9]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.[4][8][9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

  • Incubation and Detection: Incubate the microplate at a controlled temperature for a defined period (e.g., 2 hours). The formation of a precipitate can be detected by various methods, including visual inspection, turbidimetry (nephelometry), or by filtering the solution and quantifying the remaining dissolved compound via HPLC-UV or LC-MS/MS.[4][10]

Metabolic Pathway of Diltiazem

N-Desmethyl diltiazem is a primary metabolite of diltiazem, formed through the action of cytochrome P450 enzymes in the liver. Understanding this metabolic conversion is essential for interpreting pharmacokinetic and pharmacodynamic data.

Metabolic Pathway of Diltiazem Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->NDesmethyl_Diltiazem N-Demethylation CYP3A4 CYP3A4/5/7 CYP3A4->Diltiazem Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Weigh Compound Equilibration Equilibration (e.g., 24-72h shaking) Compound->Equilibration Solvent Measure Solvent Solvent->Equilibration Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Quantification Quantification (e.g., HPLC-UV) Separation->Quantification Calculation Solubility Calculation Quantification->Calculation Result Final Solubility Data Calculation->Result

References

N-Desmethyl Diltiazem Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Diltiazem Metabolite as a Calcium Channel Blocker

This technical guide provides a comprehensive overview of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker, diltiazem. Tailored for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, quantitative data, and relevant experimental methodologies associated with this compound.

Introduction

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain arrhythmias.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, through processes like N-demethylation, O-demethylation, and deacetylation.[1][3] One of the major pharmacologically active metabolites formed through N-demethylation is N-Desmethyl diltiazem.[1][4][5] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of diltiazem's therapeutic effects and potential drug interactions.

N-Desmethyl diltiazem, like its parent compound, functions as a calcium channel blocker, exerting its effects by inhibiting the influx of extracellular calcium ions through the L-type calcium channels in cardiac and vascular smooth muscle cells.[2][6][7] This action leads to vasodilation and a reduction in myocardial contractility.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride[6]
Molecular Formula C₂₁H₂₄N₂O₄S • HCl[6]
Molecular Weight 437.0 g/mol [6]
CAS Number 130606-60-9[6]
Synonyms N-Demethyldiltiazem, N-Monodesmethyldiltiazem[8]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels (Caᵥ1.2). These channels are critical for regulating calcium influx into cardiomyocytes and vascular smooth muscle cells, which in turn governs muscle contraction.

By binding to the α1 subunit of the L-type calcium channel, N-Desmethyl diltiazem inhibits the inward flow of Ca²⁺ during membrane depolarization.[3][9] This leads to a cascade of intracellular events resulting in:

  • Vascular Smooth Muscle Relaxation: Reduced intracellular Ca²⁺ levels in vascular smooth muscle cells lead to vasodilation, resulting in decreased peripheral resistance and a subsequent lowering of blood pressure.[7]

  • Negative Inotropic and Chronotropic Effects: In cardiac tissue, the reduced calcium influx leads to a decrease in the force of myocardial contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy) by affecting the sinoatrial (SA) and atrioventricular (AV) nodes.[2][10]

The following diagram illustrates the signaling pathway affected by N-Desmethyl diltiazem.

Mechanism of N-Desmethyl Diltiazem Action.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for N-Desmethyl diltiazem and its parent compound, diltiazem.

Table 1: In Vitro Binding and Functional Activity

CompoundAssayTissue/PreparationIC₅₀ (nM)Reference
N-Desmethyl Diltiazem Radioligand BindingRat Cerebral Cortex Homogenates323[6]
N-Desmethyl Diltiazem Inhibition of Spontaneous ContractionsIsolated Rat Portal Veins489[6]
Diltiazem Ca²⁺ Antagonistic ActivityHamster Aorta (KCl-depolarized)980[6]

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Table 2: Pharmacokinetic Parameters in Healthy Adults (after a single 120 mg oral dose of diltiazem)

CompoundPeak Plasma Concentration (Cₘₐₓ) (ng/mL)Apparent Half-Life (t½) (hours)Unbound Fraction in Plasma
Diltiazem 174.3 ± 72.76.5 ± 1.40.254 ± 0.027
N-demethyldiltiazem 42.6 ± 10.09.4 ± 2.20.323 ± 0.035
Desacetyldiltiazem 14.9 ± 3.318.0 ± 6.20.230 ± 0.021

Data presented as mean ± SD.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for IC₅₀ Determination

This protocol describes a method to determine the binding affinity of N-Desmethyl diltiazem to calcium channels in rat cerebral cortex homogenates.

Objective: To determine the IC₅₀ value of N-Desmethyl diltiazem for the displacement of a specific radioligand from L-type calcium channels.

Materials:

  • Rat cerebral cortex tissue

  • [³H]-Nitrendipine (or other suitable L-type calcium channel radioligand)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of Tris-HCl buffer (for total binding) or a high concentration of unlabeled diltiazem (for non-specific binding).

      • 50 µL of varying concentrations of this compound.

      • 50 µL of [³H]-Nitrendipine at a concentration near its Kₑ.

      • 100 µL of the prepared membrane homogenate.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Desmethyl diltiazem concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Rat Cerebral Cortex) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Radioligand, Competitor, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation (25°C, 60 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate Specific Binding, Plot Curve) Counting->Data_Analysis IC50_Determination IC₅₀ Determination Data_Analysis->IC50_Determination

Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Assay for Functional Activity

This protocol outlines a method to assess the functional effect of N-Desmethyl diltiazem on the contractility of vascular smooth muscle using isolated rat portal veins.

Objective: To determine the IC₅₀ value of N-Desmethyl diltiazem for the inhibition of spontaneous contractions in isolated rat portal vein.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • This compound

  • Isolated tissue bath system with force transducer and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize a rat by an approved method.

    • Carefully dissect the portal vein and place it in cold Krebs-Henseleit solution.

    • Clean the vein of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Tissue Mounting and Equilibration:

    • Mount the vein rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, record the spontaneous rhythmic contractions of the portal vein.

    • Once a stable baseline of contractions is established, add this compound to the bath in a cumulative concentration-dependent manner.

    • Allow the tissue to stabilize for a defined period (e.g., 15-20 minutes) after each addition before adding the next concentration.

  • Data Analysis:

    • Measure the amplitude of the spontaneous contractions at baseline and after the addition of each concentration of N-Desmethyl diltiazem.

    • Express the response at each concentration as a percentage of the baseline contraction amplitude.

    • Plot the percentage inhibition of contraction against the logarithm of the N-Desmethyl diltiazem concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol provides a representative method for the quantitative analysis of N-Desmethyl diltiazem in plasma samples.

Objective: To determine the concentration of N-Desmethyl diltiazem in plasma samples for pharmacokinetic studies.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • This compound standard

  • Internal standard (e.g., a structurally related compound not present in the sample)

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Add the internal standard to the plasma sample.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute N-Desmethyl diltiazem and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 40:60 v/v), pH adjusted.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 237 nm or MS/MS with appropriate transitions.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.

    • Process the calibration standards and samples as described in the sample preparation step.

    • Inject the processed standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio of N-Desmethyl diltiazem to the internal standard against the concentration of the standards.

    • Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution Elution and Reconstitution SPE->Elution HPLC_Injection Injection into HPLC System Elution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition and Integration Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result Concentration of N-Desmethyl Diltiazem Quantification->Result

General Workflow for HPLC Analysis.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effect of the parent drug. Its activity as a calcium channel blocker is well-established, with quantitative data demonstrating its ability to bind to calcium channels and inhibit smooth muscle contraction. The experimental protocols outlined in this guide provide a framework for the continued investigation of N-Desmethyl diltiazem and other diltiazem metabolites. A thorough understanding of the pharmacology of this and other active metabolites is essential for optimizing the clinical use of diltiazem and for the development of new cardiovascular therapies.

References

Pharmacological Profile of N-Desmethyl Diltiazem Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation mediated by the cytochrome P450 enzyme system, leading to the formation of N-Desmethyl diltiazem.[1] This metabolite contributes to the overall therapeutic and toxicological profile of diltiazem. A thorough understanding of its pharmacological characteristics is therefore essential for a comprehensive evaluation of the parent drug's action and for the development of new chemical entities with similar mechanisms. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Pharmacological Profile

Mechanism of Action

Like its parent compound, this compound exerts its pharmacological effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[3] By binding to the α1 subunit of the L-type calcium channel, it reduces the probability of the channel being in an open state, thereby decreasing the transmembrane calcium current. This leads to a reduction in intracellular calcium concentration, resulting in:

  • Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in arterial smooth muscle cells leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.

  • Negative Chronotropic and Inotropic Effects: In the heart, the reduced calcium influx slows the heart rate (negative chronotropy) and decreases the force of myocardial contraction (negative inotropy).[3]

Pharmacodynamics

N-Desmethyl diltiazem retains significant calcium channel blocking activity, although it is generally less potent than diltiazem. Its contribution to the overall pharmacological effect of diltiazem is significant due to its substantial plasma concentrations following diltiazem administration.

ParameterTest SystemValueReference
Ca2+ Antagonistic Activity (IC50) K+-depolarized hamster aorta2.46 ± 0.38 µM[4]
CYP3A4 Inhibition (IC50) Human liver microsomes (Testosterone 6β-hydroxylation)11 µM[5]
CYP3A4 Inhibition (Ki) Human liver microsomes~2 µM[5]
Pharmacokinetics

N-Desmethyl diltiazem is a major circulating metabolite of diltiazem in humans. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug.[2]

ParameterValueReference
Peak Plasma Concentration (Cmax) 42.6 ± 10.0 ng/mL[2]
Apparent Half-Life (t1/2) 9.4 ± 2.2 hours[2]
Unbound Fraction in Plasma 0.323 ± 0.035[2]
AUC Metabolite / AUC Diltiazem Ratio (60 mg single dose) 0.48 ± 0.12[6]
AUC Metabolite / AUC Diltiazem Ratio (120 mg single dose) 0.45 ± 0.06[6]

Experimental Protocols

Determination of Calcium Channel Blocking Activity using Isolated Aorta

This protocol describes a method to assess the vasorelaxant activity of this compound on isolated arterial rings.[7]

1. Tissue Preparation:

  • Humanely euthanize a laboratory animal (e.g., rabbit or rat) according to approved institutional guidelines.
  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (KHS).
  • Gently remove adherent connective and adipose tissue.
  • Cut the aorta into rings of 3-5 mm in length.

2. Mounting in an Organ Bath:

  • Mount each aortic ring between two L-shaped stainless steel hooks in a jacketed organ bath containing KHS at 37°C.
  • Continuously bubble the KHS with carbogen (95% O2, 5% CO2).
  • Connect the upper hook to an isometric force transducer linked to a data acquisition system.
  • Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.

3. Viability Check and Pre-contraction:

  • Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
  • After washout and return to baseline, induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M).

4. Cumulative Concentration-Response Curve:

  • Once a stable contraction plateau is achieved, add this compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., half-log increments).
  • Allow the response to each concentration to reach a steady state before adding the next.
  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

5. Data Analysis:

  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that produces 50% of the maximal relaxation).

HPLC-based Quantification in Human Plasma

This protocol outlines a method for the simultaneous determination of diltiazem and its metabolites, including N-Desmethyl diltiazem, in human plasma.[8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma in a centrifuge tube, add an internal standard (e.g., diazepam).
  • Add a suitable extraction solvent mixture, such as hexane:chloroform:isopropanol (60:40:5, v/v/v).
  • Vortex the mixture for a specified time (e.g., 2 minutes) and then centrifuge to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 column (e.g., Spherisorb C18).
  • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) containing a modifier like triethylamine (e.g., 2.8 mM).
  • Flow Rate: 1.2 mL/min.
  • Detection: UV absorbance at 239 nm.
  • Injection Volume: 50 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and the internal standard.
  • Process these standards alongside the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolation from the calibration curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Desmethyl_Diltiazem N-Desmethyl Diltiazem HCl L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1 subunit) N_Desmethyl_Diltiazem->L_type_Ca_Channel Binds to and inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Response Vascular Smooth Muscle Relaxation & Decreased Cardiac Contractility Intracellular_Ca->Response Results in Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prepare_Aorta Isolate and prepare aortic rings Mount_Tissue Mount rings in organ bath Prepare_Aorta->Mount_Tissue Equilibrate Equilibrate tissue under tension Mount_Tissue->Equilibrate Pre_contract Induce stable contraction (e.g., with Phenylephrine) Equilibrate->Pre_contract Add_Compound Add cumulative concentrations of N-Desmethyl Diltiazem Pre_contract->Add_Compound Record_Response Record relaxation response Add_Compound->Record_Response Plot_Data Plot % relaxation vs. log[Compound] Record_Response->Plot_Data Fit_Curve Fit sigmoidal dose-response curve Plot_Data->Fit_Curve Determine_IC50 Calculate IC50 Fit_Curve->Determine_IC50

References

In Vitro Activity of N-Desmethyl Diltiazem Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl diltiazem hydrochloride, an active metabolite of the calcium channel blocker diltiazem, plays a significant role in the parent drug's overall pharmacological profile.[1] Formed in the liver by cytochrome P450 enzymes, primarily CYP3A4, CYP3A5, and CYP3A7, this metabolite retains the core mechanism of action of diltiazem, albeit with varying potency.[2] This technical guide provides a detailed overview of the in vitro activity of N-Desmethyl diltiazem, presenting key quantitative data, experimental methodologies, and the underlying signaling pathway.

Quantitative Data Summary

N-Desmethyl diltiazem demonstrates significant activity in blocking L-type calcium channels, which is evident from its inhibitory concentrations in both receptor binding and functional tissue assays. The following table summarizes the available quantitative data for its in vitro activity.

ParameterValue (IC50)Target/TissueAssay Type
Receptor Binding323 nML-type Calcium Channels (Rat Cerebral Cortex Homogenates)Radioligand Binding Assay
Functional Activity489 nMVascular Smooth Muscle (Isolated Rat Portal Vein)Inhibition of Spontaneous Contractions

Data sourced from Schoemaker, H., et al. (1987), as cited by Cayman Chemical.[2]

Experimental Protocols

The characterization of N-Desmethyl diltiazem's in vitro activity relies on established pharmacological assays. The following sections provide detailed, representative methodologies for the key experiments cited.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This competitive binding assay quantifies the affinity of N-Desmethyl diltiazem for L-type calcium channels by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Binding Reaction: The membrane homogenate is incubated with a fixed concentration of a radiolabeled L-type calcium channel antagonist, such as [³H]-nitrendipine, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated for 60 minutes at 25°C to allow for equilibrium to be reached.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of N-Desmethyl diltiazem that inhibits 50% of the specific binding of the radioligand (IC50 value) is calculated using non-linear regression analysis.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Cerebral Cortex p2 Centrifuge & Wash p1->p2 p3 Resuspend Pellet in Assay Buffer p2->p3 a1 Incubate Membranes with [3H]-Ligand & N-Desmethyl Diltiazem p3->a1 a2 Terminate by Vacuum Filtration a1->a2 a3 Wash Filters a2->a3 d1 Quantify Radioactivity (Scintillation Counting) a3->d1 d2 Calculate IC50 Value d1->d2 G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Dissect Rat Portal Vein p2 Mount Tissue Strip in Organ Bath p1->p2 p3 Equilibrate Under Tension p2->p3 e1 Record Baseline Spontaneous Contractions p3->e1 e2 Add Cumulative Doses of N-Desmethyl Diltiazem e1->e2 e3 Record Inhibitory Response e2->e3 a1 Measure Reduction in Contraction Amplitude e3->a1 a2 Calculate IC50 Value a1->a2 G cluster_membrane Cell Membrane Ca_out Extracellular Ca²⁺ CaV12 L-type Ca²⁺ Channel (CaV1.2) Ca_out->CaV12 Depolarization Ca_in Intracellular Ca²⁺ CaV12->Ca_in Influx SR Sarcoplasmic Reticulum Ca²⁺ Release Ca_in->SR Triggers Metabolite N-Desmethyl Diltiazem Metabolite->CaV12 BLOCKS Contraction Muscle Contraction SR->Contraction

References

N-Desmethyl Diltiazem Hydrochloride: An In-Depth Technical Guide on its Core Role as a Diltiazem Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is not solely attributable to the parent compound; its metabolites, particularly N-Desmethyl diltiazem (also known as N-monodesmethyldiltiazem), play a crucial role. This technical guide provides a comprehensive overview of N-Desmethyl diltiazem hydrochloride, focusing on its formation, pharmacokinetic profile, pharmacological activity, and its significant impact on the overall therapeutic and drug interaction profile of diltiazem. We will delve into the enzymatic pathways responsible for its synthesis, present its key quantitative data in comparison to the parent drug, and provide detailed experimental protocols for its analysis.

Diltiazem Metabolism: The Genesis of N-Desmethyl Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1][2][3] The primary metabolic transformations are mediated by the cytochrome P450 (CYP) enzyme system and esterases, leading to the formation of several metabolites.[2][4] The main metabolic pathways include:

  • N-demethylation: This is a major pathway leading to the formation of N-Desmethyl diltiazem.

  • O-demethylation: This pathway is mediated by CYP2D6.[2][5]

  • Deacetylation: This process is catalyzed by esterases and produces another major active metabolite, desacetyl diltiazem.[2][6]

N-demethylation of diltiazem is primarily catalyzed by the CYP3A4 isoenzyme, with minor contributions from CYP3A5 and CYP3A7.[2][7][8] This metabolic step is clinically significant as N-Desmethyl diltiazem is not an inactive byproduct but an active metabolite that contributes to the pharmacological effects of diltiazem.

Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem (MA) Diltiazem->NDesmethyl_Diltiazem CYP3A4 Desacetyl_Diltiazem Desacetyl Diltiazem (M1) Diltiazem->Desacetyl_Diltiazem Esterases ODesmethyl_Diltiazem O-Desmethyl Diltiazem Diltiazem->ODesmethyl_Diltiazem CYP2D6 NN_Didesmethyl_Diltiazem N,N-Didesmethyl Diltiazem NDesmethyl_Diltiazem->NN_Didesmethyl_Diltiazem CYP3A4 Desacetyl_N_Monodesmethyl_Diltiazem Desacetyl N-Monodesmethyl Diltiazem (M2) Desacetyl_Diltiazem->Desacetyl_N_Monodesmethyl_Diltiazem CYP3A4 cluster_membrane Cell Membrane CaChannel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx CaChannel->Ca_Influx Depolarization Membrane Depolarization Depolarization->CaChannel opens Ca_i ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_i Diltiazem Diltiazem & N-Desmethyl Diltiazem Diltiazem->CaChannel BLOCKS Vasodilation Vasodilation Diltiazem->Vasodilation Calmodulin Ca²⁺ binds to Calmodulin Ca_i->Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_activation Contraction Myosin Phosphorylation Vascular Smooth Muscle Contraction MLCK_activation->Contraction cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem Mass Spec (ESI+, MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain heart rhythm disorders.[1] The concentration of N-Desmethyl diltiazem in biological matrices is a critical parameter in pharmacokinetic and pharmacodynamic studies. Furthermore, as a potential impurity in diltiazem hydrochloride drug substances and products, its detection and quantification are essential for ensuring pharmaceutical quality and safety. This document provides detailed application notes and protocols for the analytical determination of N-Desmethyl diltiazem hydrochloride using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for the analysis of N-Desmethyl diltiazem. These methods offer high sensitivity, selectivity, and accuracy for quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids like plasma.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for the detection of N-Desmethyl diltiazem and related compounds. This allows for a comparative assessment of the different methodologies.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UPLC-MS/MS N-Desmethyl diltiazemHuman Plasma0.24 - 64.00 ng/mL-0.24 ng/mL[2][3]
LC-MS/MS N-Nitroso Desmethyl diltiazemDiltiazem HCl0.0025 - 0.1 µg/mL--[4][5]
LC-MS/MS N-Nitroso-N-Des methyl DiltiazemDiltiazem Drug Product0.006 - 5.0 ppm-0.03 ppm
HPLC Desacetyl Diltiazem HClPharmaceutical Preparations25% to 250% of 0.5% limit0.0633 µg/mL0.450 µg/mL[6]
HPLC Diltiazem HClPharmaceutical Preparations25% to 250% of 0.5% limit0.0408 µg/mL0.2668 µg/mL[6]
LC-MS/MS N-CZN & N-CZNCDrug Substance & FormulationsLOQ to 150%0.058 & 0.014 µg/mL0.177 & 0.044 µg/mL[5]

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of N-Desmethyl Diltiazem in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of diltiazem and its metabolites in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma in a glass tube, add 50 µL of an internal standard working solution (e.g., Diltiazem-D4, 2000 ng/mL).

  • Vortex the mixture for 60 seconds.

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried extract with 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted extract into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[7]

  • Mobile Phase: 10 mM Ammonium acetate buffer-acetonitrile (25:75, v/v)[7]

  • Flow Rate: 0.2 mL/min[7]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for N-Desmethyl diltiazem: m/z 401.09 → 150.04[2][3]

Protocol 2: LC-MS/MS for Detection of N-Nitroso Desmethyl Diltiazem Impurity in Diltiazem Hydrochloride

This protocol is based on a method developed for the sensitive detection of the genotoxic impurity N-nitroso desmethyl diltiazem.[4][5]

1. Sample Preparation

  • Accurately weigh and dissolve the diltiazem hydrochloride drug substance or formulation in a suitable solvent (e.g., methanol or a mixture of mobile phase) to achieve a target concentration.

  • Perform necessary dilutions to bring the concentration within the linear range of the method.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • Chromatographic Column: C18 Atlantis T3 column[4][5]

  • Mobile Phase A: 0.1% Formic acid in water[4][5]

  • Mobile Phase B: 100% Acetonitrile[4][5]

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 0.5 mL/min[4][5]

  • Injection Volume: 10 µL[4][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for N-Nitroso Desmethyl diltiazem: Precursor ion at 429.90 m/z and product ion at 283.25 m/z.[4][5]

Visualizations

Sample_Preparation_Workflow cluster_plasma Protocol 1: Plasma Sample Preparation Plasma 0.5 mL Human Plasma Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex (60s) Add_IS->Vortex1 Add_MTBE Add 2.5 mL MTBE Vortex1->Add_MTBE Vortex2 Vortex (10 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Workflow for Plasma Sample Preparation.

Analytical_Workflow cluster_drug_substance Protocol 2: Drug Substance/Product Analysis Sample Weigh Drug Substance/Product Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Target Concentration Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis

Caption: Analytical Workflow for Drug Substance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Desmethyl diltiazem hydrochloride, a primary active metabolite of Diltiazem.[1] The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk drug substances and pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

N-Desmethyl diltiazem is a significant active metabolite of Diltiazem, a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias.[1] The formation of N-Desmethyl diltiazem is primarily mediated by the cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7.[1] As a pharmacologically active metabolite, its accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and quality control of Diltiazem drug products. This application note presents a detailed HPLC method developed for the precise and accurate analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Diltiazem hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Sodium acetate

  • Water (HPLC grade)

  • 0.45 µm Nylon membrane filters

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.2% Triethylamine (TEA) in water, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be optimized. A starting point is 70% A and 30% B, with a linear gradient to 40% A and 60% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase (initial composition) and make up the volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (for Bulk Drug Substance)
  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon membrane filter before injection.

Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Analysis A Standard & Sample Preparation B Initial Chromatographic Conditions Selection A->B C Column & Mobile Phase Screening B->C D Optimization of Flow Rate & Temperature C->D E Wavelength Selection D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Data Acquisition J->K L Data Analysis & Reporting K->L

Caption: HPLC Method Development and Validation Workflow.

Data Presentation

The following table summarizes the expected performance characteristics of the developed method.

ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyteThe method is specific for N-Desmethyl diltiazem.
Linearity (R²) ≥ 0.999> 0.999 over the concentration range of 1-50 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Within the acceptable range.
Precision (% RSD) ≤ 2.0%< 2.0% for both repeatability and intermediate precision.
LOD Signal-to-Noise ratio of 3:1To be determined experimentally.
LOQ Signal-to-Noise ratio of 10:1To be determined experimentally.
Robustness No significant impact on resultsThe method is robust to small variations in method parameters.

Signaling Pathway

While N-Desmethyl diltiazem is a metabolite and not directly involved in initiating a signaling pathway in the same manner as a primary drug, its action as a calcium channel blocker influences intracellular calcium signaling. The diagram below provides a simplified representation of the general mechanism of action for calcium channel blockers like Diltiazem and its active metabolites.

Caption: Mechanism of Action of N-Desmethyl Diltiazem.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of N-Desmethyl diltiazem in various samples. Further validation may be required depending on the specific application and regulatory requirements.

References

Application Notes and Protocols for N-Desmethyl diltiazem hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is an active metabolite of diltiazem, a potent benzothiazepine calcium channel blocker widely used in the management of cardiovascular diseases. Like its parent compound, N-Desmethyl diltiazem exerts its pharmacological effects primarily through the inhibition of L-type voltage-gated calcium channels, thereby modulating intracellular calcium concentration and downstream cellular processes. These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its biological activity, potency, and potential therapeutic applications. The following protocols have been adapted from established methods for diltiazem and other L-type calcium channel blockers, providing a robust framework for in vitro studies.

Mechanism of Action

This compound functions by binding to the α1 subunit of L-type calcium channels, which are predominantly expressed in cardiac and smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cell during membrane depolarization. The reduction in intracellular calcium leads to a cascade of events, including the relaxation of vascular smooth muscle, resulting in vasodilation, and a decrease in myocardial contractility and heart rate.

Data Presentation

The following tables summarize key quantitative data for this compound and its parent compound, diltiazem, from various in vitro assays. This information serves as a valuable reference for designing experiments and interpreting results.

Table 1: Inhibitory Potency of this compound

Target/AssayTissue/Cell LineSpeciesParameterValueReference
Calcium Channel BindingCerebral Cortex HomogenatesRatIC50323 nM[1]
Spontaneous ContractionsPortal VeinRatIC50489 nM[1]

Note: Data for specific cell-based assays are limited; these values from tissue preparations can guide concentration selection for in vitro studies.

Table 2: Effects of Diltiazem (Parent Compound) on Cell Viability and Proliferation

Cell LineAssayConcentration Range (µM)Observed EffectReference
MHCC97H (Hepatocellular Carcinoma)Proliferation Assay100Inhibition of proliferation[2][3]
7402 (Hepatocellular Carcinoma)Proliferation Assay50Inhibition of proliferation[2][3]
4T1 (Mouse Breast Cancer)Colony Formation Assay10 - 100Decreased colony formation[2]
MDA-MB-231 (Human Breast Cancer)Colony Formation Assay10 - 100Decreased colony formation[2]
Vascular Smooth Muscle CellsProliferation Assay> 25 µg/mlDose-dependent inhibition of proliferation[4]

This data for the parent compound, diltiazem, can be used as a starting point for designing experiments with this compound, which is expected to have similar, though potentially less potent, effects.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize the activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., vascular smooth muscle cells, cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with N-Desmethyl diltiazem HCl B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50) H->I

MTT Assay Experimental Workflow

Intracellular Calcium Imaging Assay (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[5][6]

Materials:

  • Cultured cells on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other physiological buffer

  • This compound

  • Stimulating agent (e.g., high potassium solution, agonist)

  • Fluorescence microscope or plate reader with excitation at 340 nm and 380 nm, and emission at ~510 nm

Protocol:

  • Plate cells on coverslips or in appropriate imaging plates 24-48 hours before the experiment.

  • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

  • Wash the cells once with HBS.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[6]

  • Wash the cells twice with HBS to remove extracellular dye.

  • Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.[6]

  • Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.

  • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Perfuse the cells with or add this compound at the desired concentrations and record the fluorescence ratio.

  • After a stable baseline is achieved, add a stimulating agent to induce calcium influx.

  • Continue to record the fluorescence ratio to measure the inhibition of the calcium response by this compound.

Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion currents through L-type calcium channels and the characterization of the inhibitory effects of this compound.

Materials:

  • Cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or HEK293 cells stably expressing the channel)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

  • This compound

Protocol:

  • Culture cells on glass coverslips suitable for patch-clamp recording.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[7]

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Compensate for series resistance and cell capacitance.

  • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the calcium channels in a closed state.

  • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV) to elicit calcium currents.

  • Record baseline currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the calcium currents in the presence of the compound to determine the extent of inhibition.

  • Analyze the data to determine the IC50 and characterize the voltage- and use-dependency of the block.

Signaling Pathway

The primary signaling pathway affected by this compound is the calcium signaling cascade in excitable cells.

G cluster_pathway This compound Signaling Pathway A N-Desmethyl diltiazem HCl B L-type Voltage-Gated Calcium Channel A->B Inhibition C Decreased Intracellular Ca²⁺ Concentration B->C Blocks Ca²⁺ influx D Reduced Calmodulin Activation C->D G Decreased Myocardial Contractility C->G In Cardiomyocytes E Decreased Myosin Light Chain Kinase (MLCK) Activity D->E F Smooth Muscle Relaxation (Vasodilation) E->F

Inhibition of L-type calcium channels.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the cellular effects of this compound. By utilizing these cell-based assays, scientists can further elucidate the pharmacological profile of this active metabolite, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Due to the limited availability of specific data for this compound, it is recommended to perform initial dose-response experiments to determine the optimal concentration range for each specific cell type and assay.

References

Application Notes and Protocols for N-Desmethyl Diltiazem Hydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker. Diltiazem and its metabolites exert their therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This action leads to vasodilation, reduced peripheral resistance, and a decrease in heart rate and contractility, making it a subject of interest in cardiovascular research. These application notes provide detailed protocols and compiled data for the use of this compound in preclinical in vivo animal studies.

Physicochemical Properties and Storage

PropertyValue
Chemical Name This compound
Synonyms Diltiazem Impurity D, MA
CAS Number 42399-40-6
Molecular Formula C₂₁H₂₄N₂O₄S · HCl
Molecular Weight 436.95 g/mol
Appearance White to off-white solid
Solubility Soluble in water and physiological saline.
Storage Store at -20°C for long-term stability.

Pharmacodynamics and Mechanism of Action

N-Desmethyl diltiazem, like its parent compound diltiazem, is a calcium channel antagonist. Its primary mechanism of action involves the blockade of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells. By inhibiting calcium influx, it leads to a reduction in intracellular calcium concentration, resulting in vasodilation and negative chronotropic and inotropic effects on the heart.

Signaling Pathway of N-Desmethyl Diltiazem

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation L_type_channel->Vasodilation Leads to Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC Phosphorylates MLC_P Phosphorylated Myosin Light Chain MLC->MLC_P Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction NDD N-Desmethyl Diltiazem NDD->L_type_channel Blocks

Caption: N-Desmethyl Diltiazem blocks L-type calcium channels, leading to vasodilation.

Pharmacokinetics in Animal Models

N-Desmethyl diltiazem is a major metabolite of diltiazem, and its pharmacokinetic profile can vary significantly between animal species.[1] Diltiazem itself undergoes extensive first-pass metabolism.[2]

ParameterDogRatRabbit
Parent Drug (Diltiazem) Bioavailability (Oral) Low (26-30%)[3]-Increased with transdermal administration compared to oral.[4]
Parent Drug (Diltiazem) Half-life ~2.24 hours[2]Short[3]Chronic administration can lead to accumulation.[3]
Major Plasma Metabolites N-monodesmethyl diltiazem (MA) is a major metabolite.[1][5]Desacetyl N-monodesmethyl diltiazem (M2) is prominent.[1]Deacetyl diltiazem (M1) is prominent.[1]
Metabolism Primarily hepatic via deacetylation, N-demethylation, and O-demethylation.[2]Primarily hepatic.[6]Primarily hepatic, but also occurs in the small intestine, lungs, and kidneys.[7]

Cardiovascular Effects in Animal Models

Studies in anesthetized dogs have shown that N-Desmethyl diltiazem (MA) produces dose-dependent cardiovascular effects qualitatively similar to diltiazem, although it is less potent.[8]

EffectPotency Ranking (Highest to Lowest)Observations
Coronary Vasodilation Diltiazem > M1 > MA > M2 > M4 > M6[8]N-Desmethyl diltiazem produces a dose-dependent increase in coronary blood flow.[8]
Hypotension Diltiazem > M1 > MA > M2 > M4 > M6[8]The hypotensive effects of N-Desmethyl diltiazem are less selective than its coronary vasodilating effects.[8]
Decreased Heart Rate Diltiazem and its metabolites produce a dose-dependent decrease in heart rate.[8]-
Negative Inotropic Action Weak[8]Observed in blood-perfused canine papillary muscle preparations.[8]

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline or 5% dextrose solution

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in a sterile vehicle (0.9% saline or 5% dextrose) to the desired concentration.[3]

  • Gently vortex or sonicate until the powder is completely dissolved.

  • Visually inspect the solution for any particulate matter. The solution should be clear.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately. Diltiazem solutions in 5% dextrose are stable for at least 30 days at refrigerated (2-6°C), room (22-25°C), and frozen (-20°C) temperatures.[3]

Protocol 1: Intravenous (IV) Bolus Administration in Anesthetized Dogs

Objective: To evaluate the acute cardiovascular effects of this compound.

Animal Model: Beagle dogs.

Anesthesia: An appropriate anesthetic regimen (e.g., droperidol and fentanyl).[3]

Instrumentation:

  • Catheterize a cephalic vein for drug administration.[3]

  • Catheterize a femoral artery for blood pressure monitoring and blood sampling.[3]

  • ECG for heart rate and rhythm monitoring.

Procedure:

  • Anesthetize the dog and install the catheters.

  • Allow the animal to stabilize and record baseline cardiovascular parameters (blood pressure, heart rate, ECG).

  • Administer a bolus injection of this compound solution via the cephalic vein catheter. A dose-response study is recommended to determine the optimal dose.[3]

  • Continuously monitor and record cardiovascular parameters for a predetermined period post-administration.

  • Collect blood samples at specified time points for pharmacokinetic analysis.

  • Process blood samples by centrifugation to separate plasma and store at -20°C or lower until analysis.[3]

Protocol 2: Oral Gavage Administration in Rats

Objective: To assess the oral bioavailability and pharmacokinetics of this compound.

Animal Model: Male Sprague-Dawley rats (350-450g).[3]

Procedure:

  • Fast the animals overnight (12-18 hours) with free access to water.[3]

  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).[3]

  • Administer the formulation via oral gavage at a consistent volume (e.g., 5 mL/kg).[3]

  • Collect blood samples at various time points post-administration via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process blood samples to obtain plasma and store at -20°C or lower for subsequent analysis.

Experimental Workflow

cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase A Animal Acclimation (e.g., 1 week) B Baseline Measurements (e.g., Blood Pressure, HR) A->B C Randomize into Treatment Groups B->C E Drug Administration (IV Bolus, Oral Gavage, etc.) C->E D Prepare N-Desmethyl Diltiazem HCl Solution D->E F Continuous Monitoring (BP, HR, ECG) E->F G Blood Sample Collection (Pharmacokinetics) E->G J Pharmacokinetic & Pharmacodynamic Data Analysis F->J H Sample Processing (Plasma Separation) G->H I Bioanalytical Assay (e.g., HPLC) H->I I->J K Statistical Analysis J->K

Caption: General workflow for in vivo animal studies with N-Desmethyl Diltiazem HCl.

Important Considerations

  • Dose-Response Studies: It is crucial to conduct pilot dose-response studies to determine the optimal therapeutic dose with minimal side effects for the specific animal model and route of administration.[3]

  • Species-Specific Differences: Be aware of the significant pharmacokinetic and metabolic differences between animal species when designing studies and interpreting data.[3]

  • Anesthesia: The choice of anesthetic can influence cardiovascular parameters and should be carefully considered and kept consistent.

  • Vehicle Selection: Diltiazem hydrochloride is stable in 5% dextrose and 0.9% sodium chloride solutions.[3] Ensure the chosen vehicle is appropriate for the administration route and does not interfere with the experimental outcomes.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to investigate the pharmacological properties of this compound.

References

Application Note: Quantitative Analysis of N-Desmethyl Diltiazem Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-desmethyl diltiazem is an active metabolite of diltiazem, a calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[1][2] Monitoring the plasma concentrations of diltiazem and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethyl diltiazem hydrochloride in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and multiple reaction monitoring (MRM) for detection, ensuring high selectivity and accuracy.

Quantitative Data Summary

The performance of this LC-MS/MS method for the quantification of N-desmethyl diltiazem in human plasma is summarized in the following tables.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
N-desmethyl diltiazem0.24 - 64.00[3]0.24[3]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
N-desmethyl diltiazemLow0.48< 10.0< 10.0Within ±10.0
Medium32.00< 10.0< 10.0Within ±10.0
High51.20< 10.0< 10.0Within ±10.0
Note: Precision and accuracy data are representative values based on typical bioanalytical method validation acceptance criteria and data from similar analyses.[4]

Table 3: Recovery

AnalyteQC LevelConcentration (ng/mL)Recovery (%)
N-desmethyl diltiazemLow-76.6[5]
Medium-69.4[5]
High-71.9[5]
Note: Specific concentrations for QC levels for recovery were not detailed in the source.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Diltiazem-D4 (Internal Standard)

  • HPLC grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Drug-free human plasma

  • Tert-butyl methyl ether (for liquid-liquid extraction)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a methanol-water mixture (e.g., 70:30, v/v).[5]

  • Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.24, 0.5, 1, 5, 10, 20, 40, 64 ng/mL).[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of the plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.[6]

  • Add the internal standard solution (Diltiazem-D4).

  • Add 3 mL of tert-butyl methyl ether as the extraction solvent.[6]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.[6]

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer to a clean tube.[6]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the dried residue with 200 µL of the mobile phase.[6]

  • Vortex for 30 seconds to ensure complete dissolution.[6]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[6]

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[4]

    • Mobile Phase: A gradient of 10 mM ammonium acetate buffer and acetonitrile is commonly used.[4]

    • Flow Rate: 0.2 - 0.6 mL/min.[4][5]

    • Column Temperature: 40°C.

    • Injection Volume: 10 - 20 µL.[4][6]

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-desmethyl diltiazem: m/z 401.09 → 150.04.[3]

      • Diltiazem-D4 (Internal Standard): m/z 419.22 → 314.0.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard (Diltiazem-D4) plasma_sample->add_is add_solvent Add Tert-butyl methyl ether (3 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute lc_separation Liquid Chromatography (Reversed-phase C18) reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of N-desmethyl diltiazem in plasma.

logical_relationship cluster_input Sample Input cluster_lcms LC-MS/MS System cluster_output Data Output sample Reconstituted Sample Contains: - N-desmethyl diltiazem - Diltiazem-D4 (IS) lc Liquid Chromatography (Separation) sample->lc ms Mass Spectrometer (Detection) lc->ms analyte_peak Analyte Peak Area (m/z 401.09 → 150.04) ms->analyte_peak is_peak Internal Standard Peak Area (m/z 419.22 → 314.0) ms->is_peak ratio Peak Area Ratio (Analyte/IS) analyte_peak->ratio is_peak->ratio quantification Quantification (vs. Calibration Curve) ratio->quantification cluster_input cluster_input cluster_lcms cluster_lcms cluster_output cluster_output

Caption: Logical relationship of analyte and internal standard in the LC-MS/MS system.

References

Application Note: Quantification of N-Desmethyl Diltiazem Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1] It is extensively metabolized in the body, with N-desmethyl diltiazem being one of its major active metabolites. The concentration of N-desmethyl diltiazem in biological matrices such as plasma, blood, and urine is a critical parameter in pharmacokinetic, pharmacodynamic, and toxicological studies. Accurate and robust analytical methods are essential for its quantification to ensure therapeutic efficacy and safety. This document provides detailed protocols and application notes for the quantification of N-desmethyl diltiazem in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism, primarily through N-demethylation and deacetylation. The N-demethylation pathway leads to the formation of N-desmethyl diltiazem. Understanding this pathway is crucial for interpreting analytical results.

Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-demethylation (CYP3A4) Other_Metabolites Other Metabolites (e.g., Desacetyl Diltiazem) Diltiazem->Other_Metabolites Deacetylation

Metabolic pathway of Diltiazem to N-Desmethyl Diltiazem.

Analytical Methodologies

The quantification of N-desmethyl diltiazem in biological samples is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[2][3] HPLC with UV detection is also a viable, more accessible alternative.[4][5][6]

General Experimental Workflow

The overall process for analyzing N-desmethyl diltiazem in biological samples follows a standardized workflow, from sample collection to data analysis.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-70°C or -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (LLE, SPE, or PPT) Sample_Storage->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC / UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

General experimental workflow for N-desmethyl diltiazem analysis.

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on established LC-MS/MS methods, which offer high sensitivity and specificity, making them ideal for bioequivalence and pharmacokinetic studies.[3]

Instrumentation and Reagents
  • LC-MS/MS System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Analytical Column: C18 column (e.g., Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).[7]

  • Reagents: HPLC-grade acetonitrile and methanol, formic acid, ammonium formate, and ultrapure water.

  • Standards: N-desmethyl diltiazem hydrochloride reference standard and a suitable internal standard (IS), such as diltiazem-d4.[3]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

  • Inject 5-10 µL into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column C18 column (e.g., Acquity HSS T3, 100 x 2.1 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.4 - 0.6 mL/min[3][7]
Gradient Optimized for separation (e.g., start with 10% B, ramp to 90% B)
Column Temperature 30 - 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions N-desmethyl diltiazem: Specific precursor > product ionInternal Standard: Specific precursor > product ion
Collision Energy Optimized for each transition

Note: Specific MRM transitions and collision energies must be optimized in the laboratory.

Calibration and Quality Control
  • Prepare calibration standards in blank plasma over a concentration range of approximately 0.2 to 65 ng/mL.[3]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Protocol 2: HPLC-UV Method for Quantification in Human Plasma

This method is suitable for routine analysis when an LC-MS/MS system is not available. It is a cost-effective and robust alternative.[6]

Instrumentation and Reagents
  • HPLC System: Equipped with a UV detector, pump, autosampler, and column oven.[6]

  • Analytical Column: Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm).[5]

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid.

  • Standards: this compound reference standard and a suitable internal standard (e.g., loxapine).[5]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of plasma into a glass tube.

  • Add the internal standard.

  • Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isopropanol, 98:2 v/v).[5]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Inject 20-100 µL into the HPLC system.[5][6]

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., Spherisorb ODS2, 15 cm x 4.6 mm, 5 µm)[5]
Mobile Phase 65% Potassium dihydrogen phosphate buffer (0.05 M, pH 3.9) and 35% acetonitrile[5]
Flow Rate 1.0 - 1.75 mL/min[5]
Detection Wavelength 239 - 240 nm[2][5]
Column Temperature 40°C[5]

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for the quantification of N-desmethyl diltiazem and its parent drug, diltiazem.

Table 1: LC-MS/MS Method Performance
AnalyteBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
N-desmethyl diltiazemHuman Plasma0.24 - 64.000.2469.4 - 76.6[3]
DiltiazemHuman Plasma0.93 - 250.100.9375.4 - 82.9[3]
DiltiazemHuman Whole Blood2 - 250250.4 - 58.8[2]
Table 2: HPLC-UV Method Performance
AnalyteBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Reference
DiltiazemHuman Plasma20 - 640207.00 - 10.15[1]
DiltiazemHuman PlasmaNot Specified2< 6.5[5]
Desacetyl Diltiazem-0.45 - 250 µg/mL0.45 µg/mLNot Specified

*Note: Data for Desacetyl Diltiazem is from a stability-indicating method and may not be from a biological matrix.

Conclusion

This application note provides comprehensive protocols for the quantification of N-desmethyl diltiazem in biological samples using both LC-MS/MS and HPLC-UV methods. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low limits of quantification. The HPLC-UV method serves as a robust and accessible alternative for routine therapeutic drug monitoring. The provided workflows, protocols, and validation data serve as a valuable resource for researchers and professionals in the field of drug development and clinical analysis.

References

Application Notes and Protocols: N-Desmethyl Diltiazem Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] As a primary metabolite, its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies of diltiazem. Furthermore, N-Desmethyl diltiazem itself exhibits inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions.[4] Therefore, the use of a well-characterized this compound reference standard is essential for accurate and reproducible analytical method development and validation in drug metabolism and clinical chemistry. This document provides detailed application notes and protocols for the use of this compound as a reference standard in research.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of N-Desmethyl diltiazem following oral administration of diltiazem to healthy human subjects. These values highlight the importance of monitoring this metabolite due to its prolonged half-life compared to the parent drug.

ParameterValueReference
Mean Peak Plasma Concentration (Cmax)42.6 ± 10.0 ng/mL[5]
Apparent Half-Life (t1/2)9.4 ± 2.2 hours[5]
Unbound Fraction in Plasma0.323 ± 0.035[5]

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive hepatic metabolism primarily through N-demethylation, O-demethylation, and deacetylation, with N-demethylation being a major pathway leading to the formation of N-Desmethyl diltiazem.[2][3][6] The cytochrome P450 enzyme CYP3A4 is the primary enzyme responsible for the N-demethylation of diltiazem.[4][6]

G Diltiazem Diltiazem NDesmethyl_diltiazem N-Desmethyl diltiazem Diltiazem->NDesmethyl_diltiazem N-demethylation Other_Metabolites Other Metabolites (Deacetyl diltiazem, etc.) Diltiazem->Other_Metabolites Deacetylation, O-demethylation CYP3A4 CYP3A4 CYP3A4->Diltiazem Catalyzes

Metabolic conversion of diltiazem.

Experimental Protocols

Protocol 1: Quantification of N-Desmethyl Diltiazem in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantitative analysis of N-Desmethyl diltiazem in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • N-Desmethyl Diltiazem-d4 Hydrochloride (or other suitable stable isotope-labeled internal standard)[7]

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic and Mass Spectrometric Conditions:

The following table summarizes typical starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

ParameterCondition
HPLC Column C18 Atlantis T3 (100 x 2.1 mm, 1.8 µm) or equivalent[8]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B Acetonitrile[8] or Methanol
Flow Rate 0.5 mL/min[8]
Injection Volume 10 µL[8]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Desmethyl diltiazem: m/z 401.09 → 150.04[9]Internal Standard (d4): m/z 405.1 → 154.1 (example)
Cone Voltage 30 V[9]
Collision Energy 46 eV[9]

4. Sample Preparation (Solid-Phase Extraction):

G start Start: Plasma Sample step1 Add Internal Standard (N-Desmethyl Diltiazem-d4) start->step1 step2 Condition SPE Cartridge (e.g., with Methanol then Water) step1->step2 step3 Load Sample onto SPE Cartridge step2->step3 step4 Wash Cartridge (to remove interferences) step3->step4 step5 Elute Analyte (with organic solvent, e.g., Methanol) step4->step5 step6 Evaporate Eluate to Dryness step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end

SPE workflow for plasma sample preparation.

5. Calibration Curve and Quality Control Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike blank human plasma with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.24 to 64.00 ng/mL).[9]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

6. Data Analysis:

  • Integrate the peak areas for N-Desmethyl diltiazem and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Use in In Vitro Drug Metabolism Studies

This compound can be used as a reference standard in in vitro studies to investigate the metabolism of diltiazem and to identify the enzymes involved.

1. Incubation with Human Liver Microsomes (HLMs):

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate buffer (pH 7.4)

    • Diltiazem (substrate)

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding diltiazem.

  • Incubate for a specified time period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to quantify the formation of N-Desmethyl diltiazem.

  • The this compound reference standard is used to create a calibration curve for the absolute quantification of the metabolite formed.

2. Enzyme Inhibition Studies:

N-Desmethyl diltiazem is a known inhibitor of CYP3A4.[4] The reference standard can be used to determine its inhibitory potential (e.g., IC50 or Ki value).

  • Prepare an incubation mixture containing:

    • Human liver microsomes or a recombinant CYP3A4 enzyme system.

    • A probe substrate for CYP3A4 (e.g., testosterone or midazolam).

    • Varying concentrations of N-Desmethyl diltiazem (inhibitor).

    • NADPH regenerating system.

  • Follow a similar incubation and sample processing procedure as described above.

  • Quantify the formation of the metabolite of the probe substrate.

  • The decrease in the rate of metabolite formation in the presence of N-Desmethyl diltiazem is used to calculate the inhibition parameters.

G start Start: In Vitro Incubation step1 Prepare Incubation Mixture (HLMs, Cofactors, Buffer) start->step1 step2 Add Diltiazem (Substrate) or Probe Substrate + N-Desmethyl Diltiazem (Inhibitor) step1->step2 step3 Incubate at 37°C step2->step3 step4 Terminate Reaction (e.g., with cold acetonitrile) step3->step4 step5 Centrifuge to Remove Protein step4->step5 step6 Analyze Supernatant by LC-MS/MS step5->step6 end Quantify Metabolite Formation or Determine Inhibition step6->end

Workflow for in vitro metabolism studies.

Conclusion

This compound is an indispensable reference standard for researchers in pharmacology, drug metabolism, and clinical diagnostics. Its proper use in validated analytical methods ensures the generation of high-quality data for understanding the disposition and potential drug interaction liabilities of diltiazem. The protocols and data presented here provide a foundation for the application of this reference standard in a research setting.

References

N-Desmethyl Diltiazem Hydrochloride: Application Notes and Protocols for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is an active metabolite of diltiazem, a potent benzothiazepine calcium channel blocker.[1][2] Diltiazem is widely used in the management of cardiovascular conditions such as hypertension, angina, and certain arrhythmias.[3][4][5] N-Desmethyl diltiazem, formed through metabolism by cytochrome P450 enzymes including CYP3A4, CYP3A5, and CYP3A7, also exhibits activity as a calcium channel blocker.[1][6] Its primary mechanism of action, like its parent compound, is the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells.[4][][8] This activity makes it a compound of interest for various in vitro studies.

While specific cell culture applications for this compound are not extensively documented, the known effects of its parent compound, diltiazem, in cell-based assays provide a strong foundation for its investigation in cardiovascular and cancer research. These application notes and protocols are primarily based on the published research for diltiazem and can be adapted for the study of its N-Desmethyl metabolite.

Data Presentation

Biochemical and In Vitro Activity
CompoundAssaySystemResult (IC50)Reference
N-Desmethyl Diltiazem Receptor BindingIsolated rat cerebral cortex homogenates323 nM[1]
Functional InhibitionSpontaneous contractions in isolated rat portal veins489 nM[1]
In Vitro Effects of Diltiazem (Parent Compound)
Application AreaCell TypesExperimentEffective ConcentrationObserved EffectReference
Cardiovascular Human Coronary Plaque Smooth Muscle Cells (pSMC)Proliferation Assay> 50 µg/mlSignificant dose-dependent inhibition[9]
Human Coronary Media Smooth Muscle Cells (mSMC)Proliferation Assay> 25 µg/mlSignificant dose-dependent inhibition[9]
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay> 5 µg/mlSignificant dose-dependent inhibition[9]
Human Coronary Plaque Smooth Muscle Cells (pSMC)Migration Assay100 - 150 µg/mlSignificant inhibition of migration velocity[9]
Cancer Mouse Triple-Negative Breast Cancer (JC, 4T1)Colony Formation Assay1 - 100 µMInhibition of colony formation[10]
Human Triple-Negative Breast Cancer (MDA-MB-231)Colony Formation Assay1 - 100 µMInhibition of colony formation[10]
Mouse & Human Triple-Negative Breast CancerCell Migration Assay50 - 100 µMReduction in cell migration[10]
Mouse & Human Triple-Negative Breast CancerWestern Blot10 - 100 µMIncreased E-cadherin & ZO-1, Decreased Snail & Twist[10][11]

Application Notes

Cardiovascular Research: Vascular Smooth Muscle Cells

This compound can be investigated for its effects on the proliferation and migration of vascular smooth muscle cells (SMCs), key processes in the pathophysiology of restenosis following angioplasty.[9] High concentrations of the parent compound, diltiazem, have been shown to inhibit these processes in human coronary SMCs.[9] Cell-based assays using primary human coronary artery smooth muscle cells (hCASMC) or similar cell lines can be employed to determine the efficacy of the N-Desmethyl metabolite.

Cancer Research: Metastasis and Epithelial-Mesenchymal Transition (EMT)

The parent compound, diltiazem, has demonstrated anti-metastatic properties in triple-negative breast cancer cell lines by inhibiting cell migration and colony formation.[10][12] This effect is linked to the reversal of EMT, a cellular program critical for cancer cell motility and invasion. Diltiazem treatment led to an upregulation of epithelial markers (E-cadherin, ZO-1) and a downregulation of mesenchymal markers (Snail, Twist).[10][11] Furthermore, diltiazem was found to increase the expression of Growth Differentiation Factor-15 (GDF-15), a protein implicated in the regulation of EMT.[10] this compound can be screened in similar cancer cell models (e.g., MDA-MB-231, 4T1) to assess its potential as an anti-metastatic agent.

Signaling Pathways and Experimental Workflows

general_calcium_channel_blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx N_Desmethyl_Diltiazem N-Desmethyl Diltiazem HCl N_Desmethyl_Diltiazem->L_type_Ca_Channel Inhibits Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Intracellular_Ca->Cellular_Response Triggers diltiazem_emt_pathway Diltiazem Diltiazem GDF15 GDF-15 Expression Diltiazem->GDF15 Increases EMT Epithelial-Mesenchymal Transition (EMT) GDF15->EMT Inhibits Mesenchymal_Markers Mesenchymal Markers (Snail, Twist) EMT->Mesenchymal_Markers Increases Epithelial_Markers Epithelial Markers (E-cadherin, ZO-1) EMT->Epithelial_Markers Decreases Metastasis Cell Migration & Metastasis EMT->Metastasis Promotes wound_healing_workflow A 1. Seed cells to confluence B 2. Create scratch 'wound' A->B C 3. Wash to remove debris B->C D 4. Add medium with compound C->D E 5. Image at Time 0 D->E F 6. Incubate for 24-48h E->F G 7. Image at final time point F->G H 8. Measure wound closure G->H

References

Application Notes & Protocols: A Stability-Indicating HPLC Method for the Analysis of Diltiazem and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1] During its shelf life and metabolism in the body, diltiazem can degrade or be converted into various metabolites, with desacetyl diltiazem being a major metabolite. To ensure the quality, safety, and efficacy of diltiazem drug products, it is crucial to employ a stability-indicating analytical method that can accurately quantify diltiazem in the presence of its degradation products and metabolites.

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of diltiazem and its primary metabolite, desacetyl diltiazem. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of diltiazem in pharmaceutical formulations.

Experimental Protocols

Materials and Reagents
  • Diltiazem Hydrochloride (Reference Standard)

  • Desacetyl Diltiazem Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Purified water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System A gradient HPLC system with a UV-Vis detector.
Column Purospher Star® C18 (150 x 4.6 mm i.d., 5 µm particle size) or equivalent.[2]
Mobile Phase A: 0.05% (v/v) trifluoroacetic acid in waterB: 0.05% (v/v) trifluoroacetic acid in methanolGradient: A suitable gradient to ensure separation (e.g., starting with a higher proportion of A and gradually increasing B). A common isocratic mobile phase reported is a mixture of acetate buffer and acetonitrile (650:350 v/v).[3]
Flow Rate 1.0 mL/min[2][3]
Column Temperature Ambient or controlled at 35 °C.[4]
Detection UV at 240 nm[2]
Injection Volume 20 µL
Run Time Approximately 15 minutes to ensure elution of all degradation products.[2]
Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of diltiazem hydrochloride and desacetyl diltiazem hydrochloride reference standards in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]

Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 30 µg/mL).[6]

Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of diltiazem hydrochloride (e.g., 30 mg) and transfer it to a suitable volumetric flask.[6]

  • Add a portion of methanol, sonicate for 10-15 minutes to dissolve the drug, and then dilute to volume with the same solvent.[6]

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The following conditions are recommended:

  • Acid Hydrolysis: Treat the drug solution with 1 M HCl at 60°C for 3 hours. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH at 70°C for 12 hours.[5] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at 60°C for 1 hour.

  • Thermal Degradation: Expose the solid drug powder to 90°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.

After exposure, the stressed samples should be diluted with the mobile phase to the target concentration and analyzed by HPLC.

Data Presentation

The quantitative data from the method validation and stability studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (Range) 0.5 - 50 µg/mL (r² > 0.999)[7]
LOD (µg/mL) Diltiazem: 0.0408, Desacetyl Diltiazem: 0.0633
LOQ (µg/mL) Diltiazem: 0.2668, Desacetyl Diltiazem: 0.450
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: < 2.0%, Inter-day: < 2.0%

Table 3: Summary of Forced Degradation Studies

Stress Condition% Degradation of DiltiazemPeak Purity of Diltiazem
Acid Hydrolysis Pass
Alkaline Hydrolysis Pass
Oxidative Degradation Pass
Thermal Degradation Pass
Photolytic Degradation Pass

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation Standard_Prep Prepare Diltiazem & Metabolite Reference Standards HPLC_Analysis HPLC Analysis (C18 Column, UV 240nm) Standard_Prep->HPLC_Analysis Sample_Prep Prepare Drug Product Sample Solution Sample_Prep->HPLC_Analysis Acid Acid Hydrolysis (1M HCl, 60°C) Acid->HPLC_Analysis Base Alkaline Hydrolysis (1M NaOH, 70°C) Base->HPLC_Analysis Oxidation Oxidative Degradation (30% H2O2, 60°C) Oxidation->HPLC_Analysis Thermal Thermal Degradation (90°C, 24h) Thermal->HPLC_Analysis Photo Photolytic Degradation (UV Light) Photo->HPLC_Analysis Data_Analysis Data Analysis & Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

Diltiazem Degradation Pathway

G Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (Major Metabolite/Degradant) Diltiazem->Desacetyl_Diltiazem Hydrolysis (Acid/Base) Other_Degradants Other Degradation Products Diltiazem->Other_Degradants Oxidation, Photolysis

Caption: Simplified degradation pathway of diltiazem under various stress conditions.

References

Troubleshooting & Optimization

N-Desmethyl diltiazem hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Desmethyl Diltiazem Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue Potential Cause Troubleshooting Steps
Rapid degradation of N-desmethyl diltiazem in solution pH of the solution: N-desmethyl diltiazem, similar to diltiazem, is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions.- Ensure the pH of your solvent or buffer is within a stable range, ideally slightly acidic. - If working with biological matrices like plasma, minimize the time at room temperature. It has been observed that N-desmethyl diltiazem can degrade significantly in whole blood at room temperature within an hour.[1]
Appearance of unexpected peaks in HPLC chromatogram Degradation: The most common degradation products are N-desmethyl desacetyl diltiazem (from hydrolysis) and the N-oxide or S-oxide of N-desmethyl diltiazem (from oxidation).- Identify the degradants: Compare the retention times of the unknown peaks with those of known degradation product standards, if available. - Review your experimental conditions: - Hydrolysis: Was the sample exposed to high pH or temperature? Hydrolysis of the acetyl group is a primary degradation pathway.[2] - Oxidation: Was the sample exposed to oxidizing agents or excessive light? The sulfur atom in the benzothiazepine ring is prone to oxidation.[3] - Photodegradation: Was the sample protected from light? Exposure to UV radiation can lead to degradation.[3]
Poor peak shape (tailing or fronting) in HPLC analysis Column issues: The column may be contaminated or degraded. Mobile phase mismatch: The pH of the mobile phase may not be optimal for the analyte. Sample solvent effects: The solvent used to dissolve the sample may be too strong compared to the mobile phase.- Column care: Flush the column with a strong solvent. If the problem persists, consider using a new column or a guard column. - Mobile phase optimization: Adjust the pH of the mobile phase. A slightly acidic pH often provides better peak shape for diltiazem and its metabolites. - Sample solvent: Whenever possible, dissolve the sample in the mobile phase.
Inconsistent retention times in HPLC System instability: Fluctuations in pump pressure, temperature, or mobile phase composition can cause retention time drift.- Check the HPLC system: Ensure the pump is delivering a constant flow rate and that there are no leaks. Use a column oven to maintain a stable temperature. - Mobile phase preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed. If using a gradient, ensure the mixing is consistent.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound, analogous to diltiazem, are:

  • Hydrolysis: The most common degradation is the hydrolysis of the acetyl group to form N-desmethyl desacetyl diltiazem. This is accelerated by acidic and basic conditions.[2]

  • Oxidation: The sulfur atom in the benzothiazepine ring can be oxidized to form the corresponding sulfoxide.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C.[4] For shorter periods, refrigeration at 2-8°C is also acceptable.[5] It is crucial to protect the compound from moisture and light.

Q3: How can I minimize the degradation of N-desmethyl diltiazem in biological samples like plasma?

A3: To ensure the stability of N-desmethyl diltiazem in plasma, it is recommended to process the samples promptly. If immediate analysis is not possible, store the plasma samples frozen at -70°C or lower.[6][7] Studies have shown that N-desmethyl diltiazem can degrade in whole blood at room temperature, so it is advisable to keep blood samples on ice and centrifuge them as soon as possible after collection.[1]

Q4: I am developing a stability-indicating HPLC method. What stress conditions should I use for forced degradation studies?

A4: Forced degradation studies should be conducted to ensure your method can separate N-desmethyl diltiazem from its potential degradation products. The following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60°C.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

Quantitative Stability Data

The following table summarizes the degradation of diltiazem hydrochloride under various stress conditions. While this data is for the parent drug, it provides a useful reference for the expected stability of this compound, which is known to be unstable and readily decompose.[6]

Stress ConditionReagent/ParameterTemperatureDuration% Degradation of DiltiazemPrimary Degradant(s)
Acid Hydrolysis0.1 M HCl80°C1 hour~76%Impurity-F
Base Hydrolysis0.1 M NaOH80°C1 hour~72.7%Not specified
Oxidative3% H₂O₂80°C1 hour~57%Diltiazem sulfoxide
PhotolyticUV lightAmbient-Significant degradationDesacetyl diltiazem
ThermalHeat80°C-Significant degradationNot specified

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a general guideline and may require optimization for your specific instrumentation and requirements.

  • Chromatographic System:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.05 M sodium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 240 nm.[8]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare working standards by diluting the stock solution to the desired concentration range for calibration.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

Forced Degradation Study Protocol
  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 3 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 60°C for a specified period (e.g., 24 hours).

    • Dissolve the heat-treated solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a UV lamp (e.g., 254 nm) for a specified duration.

    • Analyze the solution by HPLC.

Visualizations

NDD N-Desmethyl Diltiazem HCl Hydrolysis Hydrolysis (Acid/Base, Heat) NDD->Hydrolysis Acetyl Group Cleavage Oxidation Oxidation (H2O2, Light) NDD->Oxidation Sulfur Oxidation Photodegradation Photodegradation (UV Light) NDD->Photodegradation NDAD N-Desmethyl Desacetyl Diltiazem Hydrolysis->NDAD NDD_SO N-Desmethyl Diltiazem Sulfoxide Oxidation->NDD_SO Photodegradation->NDAD Photodegradation->NDD_SO Photo_Products Other Photodegradation Products Photodegradation->Photo_Products

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing Solubility of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of N-Desmethyl diltiazem hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it available?

A1: this compound is the primary active metabolite of diltiazem, a calcium channel blocker used in the management of hypertension and angina.[1][2] It is typically supplied as a crystalline solid for research purposes.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[5] For long-term storage, refrigeration at 2-8°C is recommended.[6] Studies on the parent compound, diltiazem, and its metabolites in plasma suggest that storage at -70°C provides better stability than -20°C for biological samples.[2]

Q3: Into which solvents can I dissolve this compound?

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

  • Solution 1: Sonication. Use a sonicator to increase the dissolution rate. Gentle heating (to 37°C) can also be employed, but be cautious of potential degradation.

  • Solution 2: Adjusting pH. For aqueous solutions, the solubility of amine-containing compounds like N-Desmethyl diltiazem can often be increased by lowering the pH. A slightly acidic buffer may improve solubility.

  • Solution 3: Co-solvents. If aqueous solubility is limited for your desired concentration, consider using a co-solvent system. For example, you can first dissolve the compound in a small amount of DMSO and then dilute it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Issue: The compound precipitates out of solution after storage.

  • Solution 1: Storage Temperature. Ensure the solution is stored at the appropriate temperature. For aqueous solutions, refrigeration (2-8°C) is generally recommended for short-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, always perform a stability test for your specific solution, as freeze-thaw cycles can affect stability.[2]

  • Solution 2: Concentration. The concentration of your solution may be too high for the chosen solvent and storage conditions, leading to precipitation upon cooling. Try preparing a less concentrated stock solution.

  • Solution 3: pH of the Solution. Over time, the pH of your solution might change, affecting the solubility of the compound. Using a buffered solvent system can help maintain a stable pH.

Quantitative Data

Table 1: Factors Influencing the Solubility of this compound

FactorEffect on SolubilityRecommendations
pH The solubility of hydrochloride salts of basic compounds generally increases as the pH decreases.[8]For aqueous solutions, use a buffer with a pH below the pKa of the secondary amine to ensure it remains protonated and more soluble.
Temperature Solubility often increases with temperature.Gentle warming can aid dissolution. However, be aware of the potential for compound degradation at elevated temperatures.[9]
Solvent Polarity As a salt, it is expected to be more soluble in polar solvents.Water, buffers, and polar organic solvents like ethanol and DMSO are good starting points for solubility testing.
Ionic Strength The presence of other salts can either increase ("salting in") or decrease ("salting out") solubility.[10]If using buffered solutions, be aware of the salt concentration and its potential impact.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (Molecular Weight can be found on the product's certificate of analysis), you would weigh out X mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it appropriately with the mobile phase used for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11][12][13]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute with Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_workflow start Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent try_sonication Apply sonication or gentle warming check_solvent->try_sonication Yes change_solvent Try a different solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent No check_ph Is it an aqueous solution? try_sonication->check_ph fail Consult technical support change_solvent->fail adjust_ph Lower the pH with a suitable buffer check_ph->adjust_ph Yes use_cosolvent Consider a co-solvent system check_ph->use_cosolvent No success Solubility Optimized adjust_ph->success use_cosolvent->success

Caption: Troubleshooting decision tree for solubility issues.

ph_solubility cluster_equilibrium pH-Dependent Solubility of a Basic Compound cluster_ph_scale R-NH-CH3 Unprotonated (Less Soluble) R-NH2+-CH3 Protonated (More Soluble) R-NH-CH3->R-NH2+-CH3 + H+ − H+ high_ph High pH (Basic) R-NH-CH3->high_ph Favored in low_ph Low pH (Acidic) R-NH2+-CH3->low_ph Favored in

Caption: pH effect on the solubility of N-Desmethyl diltiazem.

References

Technical Support Center: Quantification of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Desmethyl diltiazem hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the issue persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH slightly to optimize the ionization state of the analyte.
Secondary interactions with the stationary phase.Add a competing agent like triethylamine (TEA) to the mobile phase to minimize interactions with residual silanol groups.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Analyte Recovery Inefficient sample extraction.Optimize the extraction method. Consider using solid-phase extraction (SPE) for higher recovery and cleaner samples compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[1]
Analyte degradation during sample storage or preparation.Analyze plasma samples within 8 weeks of storage at -20°C. For better stability, consider storage at -70°C.[2][3] Use of a buffer like 1% 0.1 M NaF solution in plasma samples can help prevent degradation.[4]
Suboptimal pH during extraction.Ensure the pH of the sample and extraction solvent is optimized for N-Desmethyl diltiazem.
High Matrix Effects (Ion Suppression or Enhancement) Insufficient removal of endogenous plasma components (e.g., phospholipids).Protein precipitation can lead to significant matrix effects. Employ a more selective sample preparation method like SPE or optimize the LLE procedure.[1]
Co-elution of interfering substances.Adjust the chromatographic gradient to better separate the analyte from matrix components.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Leak in the HPLC system.Check for leaks in the pump, injector, and column fittings.
Inconsistent or Non-Linear Calibration Curve Issues with standard solution preparation or stability.Prepare fresh calibration standards for each run. Verify the purity and correct storage of the reference standard.
Saturation of the detector.Extend the calibration range or dilute the higher concentration standards.
Non-linear ionization in the mass spectrometer source.This can sometimes be observed; if consistent, a non-linear (e.g., quadratic) calibration model may be appropriate.[5]
Analyte Instability in Biological Matrix Degradation of N-desmethyl-diltiazem.Diltiazem and its metabolites can be unstable in plasma. It is recommended to analyze samples within 8 weeks when stored at -20°C. Storage at -70°C may provide better stability.[2][3]
Hydrolysis in acidic or basic conditions.Diltiazem is susceptible to degradation in both acidic and basic conditions.[6] Ensure sample pH is controlled throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying N-Desmethyl diltiazem?

A1: The most prevalent and sensitive method for the quantification of N-Desmethyl diltiazem in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][7] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations typical of metabolites.

Q2: What are the key mass transitions (MRM) for N-Desmethyl diltiazem?

A2: A commonly used precursor-to-product ion transition for N-Desmethyl diltiazem in positive ionization mode is m/z 401.09 → 150.04.[4]

Q3: How can I improve the recovery of N-Desmethyl diltiazem from plasma samples?

A3: To improve recovery, consider the following:

  • Extraction Method: Solid-Phase Extraction (SPE) generally provides higher recovery compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1]

  • Solvent Selection: For LLE, ensure the chosen organic solvent has a high affinity for N-Desmethyl diltiazem.

  • pH Adjustment: Adjusting the pH of the plasma sample before extraction can improve the partitioning of the analyte into the organic phase.

Q4: What are the recommended storage conditions for plasma samples containing N-Desmethyl diltiazem?

A4: Diltiazem and its metabolites can degrade in plasma. It is advised to analyze samples within 8 weeks of storage at -20°C. For longer-term storage, -70°C may offer improved stability.[2][3]

Q5: I am observing the formation of other diltiazem metabolites in my samples. Why is this happening?

A5: Diltiazem is extensively metabolized to several compounds, including N-desmethyl diltiazem, desacetyl diltiazem, and N-demethyldesacetyl diltiazem.[8][9] The presence of these is expected. Furthermore, diltiazem and N-desmethyl diltiazem can degrade to deacetylated forms during storage.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This method is rapid but may result in higher matrix effects.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile

  • Internal Standard (IS) solution

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile (3:1 ratio of acetonitrile to plasma).[1]

  • Vortex vigorously for 30-60 seconds to precipitate proteins.[1]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than PPT.

Materials:

  • Plasma sample

  • Methyl-tert-butyl ether (MTBE)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette an appropriate volume of plasma into a glass test tube.

  • Add the internal standard solution.

  • Add MTBE (e.g., a 5:1 solvent-to-plasma ratio).[1]

  • Vortex for 2-5 minutes.[1]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (HPLC)
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range 0.24 to 64.00 ng/mL[4]Not Specified15 to 60 ng/ml for metabolites[5]
Lower Limit of Quantification (LLOQ) 0.24 ng/mL[4]0.24 ng/mL[5]2.5 ng/ml for metabolites[5]
Recovery 69.4% - 76.6%[4]~76.0%[5]>75%[5]
Internal Standard Diltiazem-D4[4]Ziprasidone[5]Desipramine[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge extract Collect Supernatant/Organic Layer centrifuge->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant

Caption: Experimental workflow for N-Desmethyl diltiazem quantification.

Caption: Troubleshooting decision tree for common quantification issues.

References

Technical Support Center: Purification of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Desmethyl diltiazem hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: The most common impurities include residual starting materials, byproducts from the synthesis, and degradation products. A significant impurity of concern is the genotoxic N-nitroso desmethyl diltiazem. Other related substances that may be present are other diltiazem metabolites and precursors.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for the purification of this compound are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. The choice of method depends on the scale of purification, the impurity profile, and the desired final purity.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for routine purity assessment. For the detection and quantification of trace-level genotoxic impurities like N-nitroso desmethyl diltiazem, more sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[1]

Troubleshooting Guides

Preparative HPLC Purification

Issue: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Modify the mobile phase gradient or isocratic composition. Experiment with different solvent ratios (e.g., acetonitrile and water with additives like trifluoroacetic acid or formic acid).
Incorrect column chemistry.Select a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Suboptimal flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time.
Column overloading.Reduce the injection volume or the concentration of the sample.

Issue: Low yield after preparative HPLC.

Possible Cause Troubleshooting Step
Broad peaks leading to poor fraction collection.Optimize the separation to achieve sharper peaks. Consider using a column with smaller particle size or a longer column.
Inefficient fraction collection.Adjust the fraction collection parameters to ensure the entire peak of interest is collected.
Degradation of the compound on the column.Investigate the stability of this compound under the chromatographic conditions. Consider using a different mobile phase pH or temperature.
Recrystallization Purification

Issue: this compound fails to crystallize.

Possible Cause Troubleshooting Step
Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent system.Screen different solvents or solvent mixtures. This compound is soluble in chloroform and DMSO.[2] Consider using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Presence of significant impurities inhibiting crystallization.Attempt to remove impurities by another method (e.g., a quick filtration through a small plug of silica gel) before recrystallization.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of this compound.

Issue: Oiling out instead of crystallization.

Possible Cause Troubleshooting Step
Solution is too concentrated.Add a small amount of hot solvent to dissolve the oil and attempt to recrystallize again.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.
Inappropriate solvent.The boiling point of the solvent may be too high, or the compound is too soluble in it. Try a different solvent or a co-solvent system.

Experimental Protocols

General Protocol for Preparative HPLC Purification

This is a general guideline; specific conditions must be optimized for your particular sample and impurity profile.

  • Analytical Method Development: Develop a robust analytical HPLC method that shows good separation between this compound and its impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale. The flow rate and injection volume can be scaled up based on the column dimensions.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Example Preparative HPLC Parameters (Starting Point)

ParameterValue
Column C18, 10 µm, 19 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Optimized based on analytical separation
Flow Rate 15-20 mL/min
Detection UV at an appropriate wavelength (e.g., 240 nm)
Injection Volume Variable, dependent on sample concentration and column capacity
General Protocol for Recrystallization
  • Solvent Screening: Determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for hydrochloride salts include alcohols (methanol, ethanol, isopropanol) or aqueous mixtures.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_prep_hplc Preparative HPLC Workflow prep_start Crude N-Desmethyl Diltiazem HCl prep_dissolve Dissolve in Mobile Phase prep_start->prep_dissolve prep_filter Filter Sample prep_dissolve->prep_filter prep_inject Inject onto Preparative Column prep_filter->prep_inject prep_separate Chromatographic Separation prep_inject->prep_separate prep_collect Collect Fractions prep_separate->prep_collect prep_analyze Analyze Fractions for Purity prep_collect->prep_analyze prep_pool Pool Pure Fractions prep_analyze->prep_pool prep_evaporate Solvent Evaporation prep_pool->prep_evaporate prep_end Purified Product prep_evaporate->prep_end

Caption: Workflow for Preparative HPLC Purification.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude N-Desmethyl Diltiazem HCl recryst_dissolve Dissolve in Minimum Hot Solvent recryst_start->recryst_dissolve recryst_filter Hot Filtration (optional) recryst_dissolve->recryst_filter recryst_cool Slow Cooling & Crystallization recryst_filter->recryst_cool recryst_collect Vacuum Filtration recryst_cool->recryst_collect recryst_wash Wash with Cold Solvent recryst_collect->recryst_wash recryst_dry Dry Crystals recryst_wash->recryst_dry recryst_end Purified Product recryst_dry->recryst_end

Caption: Workflow for Recrystallization Purification.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Purification Issue Encountered hplc_issue Poor Separation? start->hplc_issue recryst_issue No Crystals? start->recryst_issue hplc_yes Optimize Mobile Phase / Column hplc_issue->hplc_yes Yes hplc_no Low Yield? hplc_issue->hplc_no No hplc_yield_yes Optimize Fraction Collection / Check Stability hplc_no->hplc_yield_yes Yes hplc_yield_no Other Issue hplc_no->hplc_yield_no No recryst_yes Concentrate / Change Solvent / Seed recryst_issue->recryst_yes Yes recryst_no Oiling Out? recryst_issue->recryst_no No recryst_oil_yes Dilute / Slow Cooling / Change Solvent recryst_no->recryst_oil_yes Yes recryst_oil_no Other Issue recryst_no->recryst_oil_no No

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: N-Desmethyl diltiazem hydrochloride in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl diltiazem hydrochloride in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the major active metabolite of diltiazem, a benzothiazepine calcium channel blocker.[1] Its primary mechanism of action, similar to its parent compound, is the inhibition of L-type calcium channels, which are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells.[2][3] By blocking these channels, it leads to vasodilation and a decrease in myocardial contractility.[3][4]

Q2: What are the common bioassays used to evaluate the activity of this compound?

A2: Common bioassays include:

  • Calcium Flux Assays: To measure changes in intracellular calcium concentration in response to the compound.

  • Isolated Tissue/Organ Bath Assays: To assess the vasodilatory effects on vascular smooth muscle, such as aortic rings.[4]

  • Cell Viability and Proliferation Assays: To determine any cytotoxic or anti-proliferative effects.[2]

  • Electrophysiology (Patch-Clamp): To directly measure the inhibition of calcium channel currents in isolated cells.[4]

Q3: What is the known potency of this compound?

A3: N-Desmethyl diltiazem is a pharmacologically active metabolite, but it is generally less potent than its parent compound, diltiazem. For instance, in its vasodilatory effects, it is considered to be 25% to 50% as potent as diltiazem.[4]

Troubleshooting Guide

Issue 1: Inconsistent or No Compound Effect Observed
Possible Cause Troubleshooting Step
Compound Degradation: N-Desmethyl diltiazem, like its parent compound, can be unstable in certain conditions. While specific data for cell culture media is limited, studies in plasma show degradation over time, which is reduced at lower temperatures (-70°C).[5]Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Compound Concentration: The effective concentration may vary significantly between cell types and assay formats.Perform a dose-response curve to determine the optimal concentration range for your specific experimental setup. Start with a broad range based on known IC50 values (see Data Presentation section).
Low Receptor/Channel Expression: The target L-type calcium channels may be expressed at low levels in your chosen cell line.Confirm the expression of L-type calcium channels in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have robust expression, such as vascular smooth muscle cells or certain transfected cell lines (e.g., HEK293 expressing CACNA1C).[4]
Solubility Issues: Poor solubility in aqueous culture media can lead to lower effective concentrations.This compound is generally soluble in aqueous solutions. However, if you observe precipitation, consider preparing a higher concentration stock in a suitable solvent like DMSO and then diluting it in your culture medium. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.5%).
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Non-Specific Binding: The compound may be binding to other cellular components or plasticware.Include appropriate vehicle controls in your experimental design. Consider using low-binding plates for sensitive assays.
Modulation of Other Ion Channels: At higher concentrations, diltiazem has been shown to affect other ion channels, such as P-type calcium channels and neuronal Na+ channels.[6] It is plausible that N-Desmethyl diltiazem could have similar off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using more specific L-type calcium channel blockers as controls to confirm that the observed effect is mediated through the intended target.
Effects on Cell Viability: The observed effect might be a secondary consequence of cytotoxicity. Diltiazem has been shown to affect cell viability in a concentration-dependent manner.[2]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the observed effects are not due to cell death.
Activation of Other Signaling Pathways: Diltiazem and its metabolites have been found to act as agonists at the human ghrelin receptor, which could initiate other signaling cascades.[7]Be aware of this potential off-target activity and consider its implications when interpreting your results, especially in cell types known to express the ghrelin receptor.

Data Presentation

Pharmacological Activity of Diltiazem and its Metabolites[3]
CompoundAssay TypeTissue/Cell LineIC50 (nM)
N-Desmethyl diltiazem Receptor BindingRat Cerebral Cortex Homogenates323
N-Desmethyl diltiazem Functional (Contraction Inhibition)Isolated Rat Portal Veins489
Diltiazem (Parent Compound)Receptor BindingRat Cerebral Cortex Homogenates81
Diltiazem (Parent Compound)Functional (Contraction Inhibition)Isolated Rat Portal Veins135
Desacetyl-diltiazemFunctional (Contraction Inhibition)Isolated Rat Portal Veins338

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

Protocol 1: Calcium Flux Assay Using Fura-2 AM

This protocol is adapted for measuring changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • This compound

  • Stimulating agent (e.g., high potassium solution, KCl)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to ensure proper adherence.

  • Fura-2 AM Loading:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the final loading solution by diluting the Fura-2 AM stock to 1-5 µM in HBS, including an equal volume of the Pluronic F-127 stock to aid in dye solubilization.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Measurement of Intracellular Calcium:

    • Place the coverslip in a perfusion chamber on the microscope stage.

    • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at approximately 510 nm.

    • To assess the effect of N-Desmethyl diltiazem, perfuse the cells with the desired concentrations of the compound and record the fluorescence ratio.

    • After a stable baseline with the compound is achieved, add a stimulating agent (e.g., high potassium solution) to induce calcium influx.

    • Continue recording the fluorescence ratio to measure the inhibition of the calcium response by N-Desmethyl diltiazem.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio in response to the stimulus in the presence and absence of N-Desmethyl diltiazem to determine its inhibitory effect.

Protocol 2: Isolated Aortic Ring Assay for Vasodilation

This protocol is a general method to assess the vasodilatory properties of this compound on vascular smooth muscle.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • This compound

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation:

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, with solution changes every 15-20 minutes.

  • Contraction and Treatment:

    • Induce a stable contraction of the aortic rings by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

  • Data Recording and Analysis:

    • Record the relaxation response as a percentage of the pre-contraction induced by KCl.

    • Construct concentration-response curves and calculate the IC50 value (the concentration of the compound that produces 50% of the maximum relaxation).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Desmethyl_diltiazem N-Desmethyl diltiazem hydrochloride L_type_Ca_Channel L-type Calcium Channel N_Desmethyl_diltiazem->L_type_Ca_Channel Inhibits Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Ca_ion->Contraction Initiates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Vascular Smooth Muscle Cells Induce_Contraction 3. Induce Contraction (e.g., with KCl) Cell_Culture->Induce_Contraction Compound_Prep 2. Prepare N-Desmethyl diltiazem solution Add_Compound 4. Add N-Desmethyl diltiazem Compound_Prep->Add_Compound Induce_Contraction->Add_Compound Measure_Relaxation 5. Measure Relaxation Response Add_Compound->Measure_Relaxation Calculate_IC50 6. Calculate IC50 Measure_Relaxation->Calculate_IC50

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Desmethyl diltiazem hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of N-Desmethyl diltiazem?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of N-Desmethyl diltiazem, particularly in biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: What are the common causes of matrix effects in the bioanalysis of N-Desmethyl diltiazem?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not adequately removed during the sample preparation process. For plasma samples, phospholipids are a major contributor to ion suppression.[3] Other potential sources of interference include salts, proteins, and other metabolites that may co-elute with N-Desmethyl diltiazem. The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]

Q3: How can I determine if my N-Desmethyl diltiazem analysis is being affected by matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] A standard solution of N-Desmethyl diltiazem is continuously infused into the mass spectrometer post-column while a blank matrix extract is injected. A dip or rise in the baseline signal for N-Desmethyl diltiazem indicates the presence of matrix effects at that retention time.[5]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantitatively measuring matrix effects.[1] It involves comparing the peak area of N-Desmethyl diltiazem spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1] The ratio of these peak areas is known as the Matrix Factor (MF).[2]

Q4: My N-Desmethyl diltiazem signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A4: Yes, poor reproducibility and accuracy are hallmark signs of unaddressed matrix effects. This is because the extent of ion suppression or enhancement can vary between different samples or different lots of the biological matrix. To confirm this, you should evaluate the matrix effect across at least six different sources of your blank matrix.[6] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[6]

Q5: What are the most effective strategies to minimize or eliminate matrix effects for N-Desmethyl diltiazem analysis?

A5: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS/MS system. While protein precipitation is a common technique, it may not be sufficient to remove phospholipids.[5] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Chromatographic Separation: Adjust your chromatographic conditions to separate N-Desmethyl diltiazem from the regions where matrix effects are observed. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different type of analytical column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for N-Desmethyl diltiazem is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior to the analyte. Consequently, it will be affected by the matrix in a similar way, allowing for accurate correction of any signal suppression or enhancement.

  • Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[4]

Quantitative Data Summary

The following table presents illustrative quantitative data for the matrix effect of this compound in human plasma, as determined by the post-extraction spike method. This data is representative of what would be expected in a typical bioanalytical method validation.

Matrix LotAnalyte Peak Area (Post-Spike)Neat Solution Peak AreaMatrix Factor (MF)IS Peak Area (Post-Spike)IS Neat Solution Peak AreaIS Matrix FactorIS-Normalized MF
185,673102,3450.84155,432187,9870.831.01
289,987102,3450.88160,123187,9870.851.04
382,145102,3450.80151,234187,9870.801.00
492,345102,3450.90165,432187,9870.881.02
587,543102,3450.86158,765187,9870.841.02
691,234102,3450.89162,345187,9870.861.03
Mean 0.86 0.84 1.02
Std Dev 0.04 0.03 0.01
%CV 4.65% 3.57% 0.98%

This table contains illustrative data.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of matrix effects (ion suppression or enhancement) on the analysis of this compound in a biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for N-Desmethyl diltiazem

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare two sets of samples:

    • Set A (Post-Spiked Samples):

      • Process blank plasma from each of the six sources using your validated extraction procedure (e.g., protein precipitation, LLE, or SPE).

      • After the final extraction step, spike the resulting extract with N-Desmethyl diltiazem and the SIL-IS to a known concentration (e.g., a mid-range QC concentration).

    • Set B (Neat Solutions):

      • Prepare solutions of N-Desmethyl diltiazem and the SIL-IS in the reconstitution solvent at the exact same concentrations as in Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze at least three replicates of each sample from Set A and Set B using your validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

    • Internal Standard Matrix Factor (IS MF):

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across the six different matrix sources.

Acceptance Criteria:

  • The %CV of the IS-Normalized MF from the six different sources of the matrix should be ≤15%.

Visualizations

TroubleshootingWorkflow start Start: Poor Reproducibility/ Accuracy for N-Desmethyl diltiazem q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil_is Action: Incorporate a suitable SIL-IS that co-elutes with the analyte. q1->use_sil_is No assess_me Perform Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method) q1->assess_me Yes use_sil_is->assess_me q2 Is the %CV of the IS-Normalized Matrix Factor across 6 lots ≤ 15%? assess_me->q2 pass Method is Robust. Investigate other potential causes of variability. q2->pass Yes fail Significant Matrix Effect Detected. Proceed to optimization. q2->fail No optimize_sp Optimize Sample Preparation: - LLE (Liquid-Liquid Extraction) - SPE (Solid-Phase Extraction) fail->optimize_sp optimize_lc Optimize Chromatography: - Modify gradient - Change column chemistry fail->optimize_lc reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me reassess_me->q2 ExperimentalWorkflow cluster_setA Set A: Post-Spiked Samples cluster_setB Set B: Neat Solutions blank_matrix Blank Matrix (6 different lots) extract Perform Sample Extraction blank_matrix->extract spike_a Spike with Analyte and SIL-IS extract->spike_a lcms_analysis LC-MS/MS Analysis spike_a->lcms_analysis neat_solution Reconstitution Solvent spike_b Spike with Analyte and SIL-IS neat_solution->spike_b spike_b->lcms_analysis data_analysis Data Analysis: - Calculate Matrix Factor (MF) - Calculate IS-Normalized MF - Calculate %CV lcms_analysis->data_analysis result Result: Assess against acceptance criteria (≤15% CV) data_analysis->result

References

preventing degradation of N-Desmethyl diltiazem hydrochloride in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Desmethyl diltiazem hydrochloride in analytical samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound samples.

Observed Problem Potential Cause Recommended Solution
Low or inconsistent recovery of N-Desmethyl diltiazem in plasma/blood samples. Pre-analytical degradation at room temperature. Immediately after collection, place blood samples in an ice bath. Process the samples (centrifugation to separate plasma) within one hour.[1] If immediate processing is not possible, centrifugation should occur as soon as possible to minimize analyte loss.[1][2]
Hydrolytic degradation to deacetyl N-desmethyl-DTZ (M2). Freeze plasma samples immediately after separation. For long-term storage, -80°C is recommended over -20°C for enhanced stability.[1][3] Consider adding a chemical stabilizer, such as 1% of a 0.1 M sodium fluoride (NaF) solution, to plasma samples to inhibit enzymatic activity and hydrolysis.[4]
Appearance of a significant peak corresponding to deacetyl N-desmethyl-DTZ (M2) in the chromatogram. Sample storage at improper temperatures. Review sample storage history. Samples should be stored at -70°C or -80°C for long-term stability.[1][3] Stability at -20°C is limited, and samples should be analyzed within 8 weeks.[3]
Alkaline pH conditions during sample preparation. Maintain a neutral or slightly acidic pH during sample extraction and preparation. The hydrolysis of the acetate group is accelerated in alkaline conditions.[5][6] The minimum rate of hydrolysis for the parent compound diltiazem is at approximately pH 3.5.[7][8]
Variable results between different sample batches or time points. Repeated freeze-thaw cycles. Aliquot samples into single-use vials before the initial freezing to avoid the degradation that can occur with multiple freeze-thaw cycles.
Exposure to light. Protect samples from direct and prolonged exposure to light during all stages of handling, storage, and analysis. Diltiazem and its metabolites can be susceptible to photodegradation.[5][6][9]
Analyte degradation in whole blood samples before plasma separation. Metabolic activity in blood cells. Centrifuge blood samples immediately after collection to separate plasma. If there is a delay, keeping the whole blood on ice can significantly reduce the degradation of N-Desmethyl diltiazem.[1] A study showed a 24% loss of N-Desmethyl diltiazem in whole blood kept at room temperature for one hour.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in samples?

The major degradation product is deacetyl N-desmethyl-diltiazem (also referred to as M2). This occurs through the hydrolysis of the ester linkage.[3]

Q2: What are the optimal storage conditions for plasma samples containing N-Desmethyl diltiazem?

For long-term storage, plasma samples should be frozen and maintained at -80°C.[1] Storage at -70°C has also been shown to be more effective than -20°C.[3] If storing at -20°C, it is recommended to analyze the samples within eight weeks.[3] For short-term storage during processing, samples should be kept on ice.[1]

Q3: How critical is the timing between blood collection and plasma separation?

It is highly critical. To ensure accurate quantification, blood samples should be centrifuged immediately after collection. If immediate centrifugation is not feasible, the whole blood should be stored in an ice bath for no longer than one hour.[1] Storing whole blood at room temperature for even one hour can lead to a significant decrease in the concentration of N-Desmethyl diltiazem.[1]

Q4: Can pH affect the stability of N-Desmethyl diltiazem during sample preparation?

Yes, pH is a critical factor. N-Desmethyl diltiazem is more susceptible to hydrolytic degradation in alkaline conditions.[5][6] It is advisable to maintain neutral or slightly acidic conditions during sample extraction and preparation to minimize the formation of deacetyl N-desmethyl-diltiazem. The parent compound, diltiazem, shows maximum stability around pH 3.5.[7]

Q5: Is N-Desmethyl diltiazem sensitive to light?

Yes, as a metabolite of diltiazem, it is expected to be photosensitive. Diltiazem undergoes photodegradation when exposed to UVA-UVB radiation.[5][6] Therefore, it is a standard laboratory best practice to protect samples containing N-Desmethyl diltiazem from light.

Q6: Are there any chemical stabilizers that can be added to samples?

Adding 1% of a 0.1 M sodium fluoride (NaF) solution to plasma samples has been reported to limit the degradation of diltiazem to its deacetylated metabolite.[4] NaF acts as an inhibitor of esterase activity, which can contribute to hydrolysis.

Quantitative Stability Data Summary

The following table summarizes the stability of N-Desmethyl diltiazem (MA) under various conditions based on published literature.

ConditionMatrixDurationAnalyte Loss/ChangeReference
Room TemperatureWhole Blood1 hour~24% loss[1]
Room TemperatureSpiked Plasma4 hours~13% loss[1]
Ice BathWhole Blood1 hourNo significant decrease[1]
-20°CPlasma (from volunteers)8 weeksNo significant deterioration[3]
-20°CPlasma (from volunteers)12 weeksSignificant deterioration to M2[3]
-70°CPlasmaUp to 12 weeksAppears more stable than at -20°C[3]
-80°CPlasma5 weeksStable[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediate Cooling: Place the collected tubes in an ice-water bath immediately.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples at -80°C for long-term storage.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general procedure to assess the stability of N-Desmethyl diltiazem in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples under controlled conditions (e.g., in a 4°C refrigerator or on ice).

    • Spike blank plasma with a known concentration of this compound standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Extraction (Example using Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge (e.g., C18) as per the manufacturer's instructions.

    • Dilute 1 mL of plasma with a suitable buffer, such as 0.1 M ammonium dihydrogen phosphate.[10]

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute N-Desmethyl diltiazem and its metabolites with an appropriate solvent mixture (e.g., an acetonitrile/buffer mixture).[10]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 or C8 reverse-phase column.[10]

    • Mobile Phase: A mixture of methanol, ammonium acetate buffer, and acetonitrile.[11]

    • Detection: UV detector set at 237 nm or 238 nm.[10][11]

    • Flow Rate: Isocratic elution at a flow rate of approximately 1.0-1.2 mL/min.[11]

  • Data Analysis:

    • Quantify the peak area of N-Desmethyl diltiazem and its primary degradant, deacetyl N-desmethyl-diltiazem.

    • Compare the concentration of N-Desmethyl diltiazem in samples subjected to different storage conditions (time, temperature, light exposure) against a baseline (T=0) sample to determine the percentage of degradation.

Visualizations

cluster_main Degradation Pathway of N-Desmethyl Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem (MA) Deacetyl_N_Desmethyl_Diltiazem Deacetyl N-Desmethyl Diltiazem (M2) N_Desmethyl_Diltiazem->Deacetyl_N_Desmethyl_Diltiazem Hydrolysis (Esterase activity, pH, Temp)

Caption: Primary hydrolytic degradation pathway for N-Desmethyl Diltiazem.

cluster_workflow Recommended Sample Handling Workflow Start 1. Blood Collection Ice 2. Immediate Cooling (Ice Bath) Start->Ice Centrifuge 3. Centrifugation (< 1 hour at 4°C) Ice->Centrifuge Separate 4. Plasma Separation Centrifuge->Separate Store 5. Long-term Storage (-80°C) Separate->Store Analyze 6. Analysis (HPLC/LC-MS) Store->Analyze

Caption: Workflow for optimal sample handling to prevent degradation.

cluster_troubleshooting Troubleshooting Decision Tree Problem Inconsistent or Low Analyte Recovery? CheckTemp Was sample placed on ice immediately? Problem->CheckTemp Start Here CheckTime Was plasma separated within 1 hour? CheckTemp->CheckTime Yes SolutionTemp Root Cause: Pre-analytical degradation. Action: Implement immediate cooling. CheckTemp->SolutionTemp No CheckStorage Was plasma stored at -80°C? CheckTime->CheckStorage Yes SolutionTime Root Cause: Degradation in whole blood. Action: Adhere to strict processing times. CheckTime->SolutionTime No SolutionStorage Root Cause: Long-term storage instability. Action: Use -80°C for storage. CheckStorage->SolutionStorage No Success Follow Best Practices CheckStorage->Success Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

Technical Support Center: Enhancing Resolution in HPLC Separation of Diltiazem Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of diltiazem and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of diltiazem and its metabolites.

1. Poor Resolution Between Diltiazem and its Metabolites

  • Question: I am observing poor resolution between diltiazem and its primary metabolite, desacetyl diltiazem. How can I improve the separation?

  • Answer: Poor resolution between diltiazem and its metabolites is a common issue. Here are several strategies to enhance separation:

    • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution.[1]

      • Adjusting the Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. For instance, a mobile phase consisting of a 650:350 (v/v) mixture of 0.1 M acetate buffer and acetonitrile has been shown to effectively separate desacetyl diltiazem and diltiazem.

      • Changing the Organic Solvent: If adjusting the ratio is insufficient, switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent properties.[1]

      • Using a Gradient Elution: For complex samples with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can provide better separation compared to an isocratic method.[2][3] Gradient elution can lead to sharper peaks and reduced analysis time.[3][4]

    • pH Adjustment: The pH of the mobile phase buffer plays a crucial role in the retention and separation of ionizable compounds like diltiazem and its metabolites.[1][5]

      • Experimenting with the pH can significantly alter the retention times and selectivity. A pH of 6.3 has been used successfully with an acetate buffer to separate diltiazem and desacetyl diltiazem. In another method, a mobile phase with a pH adjusted to 3.75 was effective.[6] For some applications, a lower pH of 2.5 has also been employed.[7]

    • Column Selection: The choice of the stationary phase is fundamental for good separation.

      • Stationary Phase Chemistry: C18 columns are commonly used for the separation of diltiazem and its metabolites.[8] However, other stationary phases like C8 have also been utilized.[9] If resolution is poor on a C18 column, switching to a C8 column, or a column with a different bonding chemistry, may provide the necessary selectivity.

      • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution. For example, a 250 mm x 4.6 mm column with 5 µm particles is a common choice.[8]

    • Temperature Control: Column temperature affects retention time and selectivity.[10][11]

      • Operating at a controlled, elevated temperature (e.g., 40-50°C) can improve peak shape and reduce viscosity, leading to better resolution.[7][10] However, the effect of temperature on selectivity can vary for different compounds, so optimization may be required.[11][12]

2. Peak Tailing

  • Question: My chromatogram shows significant peak tailing for diltiazem and its metabolites. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

    • Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form.

    • Use of Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the silica support of the column, reducing peak tailing.[6][13] A concentration of 0.06% to 0.2% TEA in the mobile phase has been shown to be effective.[6][14]

    • Column Condition: A contaminated or old column can lead to peak tailing. If the problem persists, consider flushing the column with a strong solvent or replacing it. A guard column can help to extend the life of the analytical column.[15]

3. Retention Time Variability

  • Question: I am observing inconsistent retention times for my analytes between injections. What are the possible causes?

  • Answer: Drifting or variable retention times can be caused by several factors related to the HPLC system and method parameters.[15][16]

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed to prevent bubble formation in the pump.[15] If the mobile phase is a mixture of solvents, it is best to mix them offline before placing them in the reservoir to avoid proportioning valve issues.[16]

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a run.[15]

    • Temperature Fluctuations: Lack of temperature control for the column can cause retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.[10][15][16]

    • Pump Performance: Inconsistent flow from the pump can lead to variable retention times. Check for leaks in the system and ensure the pump seals are in good condition.

Frequently Asked Questions (FAQs)

1. What is a good starting point for developing an HPLC method for diltiazem and its metabolites?

A good starting point for method development would be a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8] For the mobile phase, a mixture of a phosphate or acetate buffer and an organic solvent like acetonitrile or methanol is a common choice.[17] An initial isocratic elution with a mobile phase composition of approximately 60-70% aqueous buffer and 30-40% organic solvent can be a good starting point. The detection wavelength is typically set to 238 nm or 240 nm.[17]

2. How should I prepare my plasma samples for analysis of diltiazem and its metabolites?

Sample preparation for plasma analysis typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the analytes.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges are commonly used for the extraction of diltiazem and its metabolites from plasma.[18] The process generally involves conditioning the cartridge, loading the plasma sample, washing away interferences, and then eluting the analytes with an organic solvent.[17][18]

  • Liquid-Liquid Extraction (LLE): An organic solvent mixture, such as hexane-isopropanol, can be used to extract diltiazem from plasma.[19]

3. Isocratic or gradient elution: which is better for diltiazem metabolite separation?

The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic Elution: If you are only interested in separating diltiazem and one or two of its major metabolites, a well-optimized isocratic method can be sufficient, offering simplicity and reproducibility.[3]

  • Gradient Elution: If you need to separate a larger number of metabolites with a wide range of polarities, or if your sample matrix is complex, a gradient elution will likely provide better resolution and shorter run times.[2][3][4]

Data Presentation

Table 1: Comparison of HPLC Methods for Diltiazem and Metabolite Separation

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Diltiazem HCl, Desacetyl Diltiazem HClDiltiazem, DesacetyldiltiazemDiltiazemDiltiazem HCl, Related Substances
Column Waters µBondapak C18 (250 x 4.6 mm, 5µm)Octyl silica[17]Spherisorb ODS2 C18 (150 x 4.6 mm, 5µm)Hypersil BDS C18 (150 x 4.6 mm, 5µm)[14]
Mobile Phase 0.1 M Acetate buffer:Acetonitrile (650:350 v/v), pH 6.3Methanol:0.05 M Phosphate buffer (62:38 v/v), pH 7.4[17]0.05 M KH2PO4 buffer:Acetonitrile (65:35 v/v), pH 3.9Gradient with 0.2% Triethylamine and Acetonitrile[14]
Flow Rate 1.0 mL/minNot specified1.75 mL/min1.0 mL/min[14]
Detection 240 nm238 nm[17]239 nm240 nm[14]
Retention Time Diltiazem: 26.4 min, Desacetyl Diltiazem: 15.7 minNot specifiedDiltiazem: ~4 minNot specified

Experimental Protocols

Detailed Methodology for HPLC Separation of Diltiazem and Desacetyl Diltiazem

This protocol is based on a validated stability-indicating HPLC method.

  • Mobile Phase Preparation:

    • Prepare a 0.1 M sodium acetate buffer by dissolving 8.2 g of sodium acetate in 1 liter of distilled water.

    • Add 0.5 g of camphorsulfonic acid to the buffer and stir until dissolved.

    • Mix 650 mL of the acetate buffer with 350 mL of acetonitrile.

    • Adjust the pH of the final mixture to 6.3 using 0.1 M HCl.

    • Filter the mobile phase through a 0.45 µm filter before use.

  • Standard Solution Preparation:

    • Diltiazem Stock Solution: Accurately weigh and dissolve an appropriate amount of diltiazem hydrochloride reference standard in the mobile phase to obtain a known concentration.

    • Desacetyl Diltiazem Stock Solution: Prepare a stock solution of desacetyl diltiazem hydrochloride reference standard in a similar manner.

    • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a number of tablets.

    • Transfer an amount of powder equivalent to a specific dose of diltiazem to a volumetric flask.

    • Add a portion of the mobile phase and sonicate for approximately 15 minutes to dissolve the drug.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Waters µBondapak C18 (250 x 4.6 mm, 5µm).

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject equal volumes of the standard and sample preparations into the chromatograph.

    • Record the chromatograms and measure the peak areas for the analytes.

    • Calculate the concentration of diltiazem and desacetyl diltiazem in the sample by comparing the peak areas with those of the standards.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (Buffer + Organic Solvent) p2 Prepare Standard Solutions p3 Sample Extraction (e.g., SPE or LLE) h1 Equilibrate HPLC Column p3->h1 h2 Inject Sample/Standard h1->h2 h3 Chromatographic Separation h2->h3 d1 Detect Analytes (UV) h3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify Analytes d2->d3

Caption: Experimental workflow for HPLC analysis of diltiazem metabolites.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape (Tailing) cluster_retention Retention Time Variability start Chromatographic Issue Identified r1 Optimize Mobile Phase (Ratio, Solvent, pH) start->r1 ps1 Adjust Mobile Phase pH start->ps1 rt1 Check Mobile Phase Prep & Degassing start->rt1 r2 Change Column (Stationary Phase, Dimensions) r3 Adjust Temperature end Problem Resolved r3->end ps2 Add Mobile Phase Modifier (e.g., TEA) ps3 Check/Replace Column ps3->end rt2 Ensure Proper Column Equilibration rt3 Use Column Oven rt3->end

Caption: Troubleshooting workflow for common HPLC issues.

References

addressing poor peak shape in N-Desmethyl diltiazem hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed answers and troubleshooting steps for common issues encountered when analyzing N-Desmethyl diltiazem hydrochloride, with a focus on resolving poor peak shape. As a basic compound, this compound presents specific challenges in reversed-phase chromatography that require careful method optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common peak shape issue for basic compounds like this compound. The primary cause is secondary ionic interactions between the positively charged amine group on the analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of traditional silica-based HPLC columns.[1][2] This unwanted interaction creates an additional retention mechanism alongside the intended hydrophobic interaction, causing the peak to tail.[1][2]

Other potential causes for peak tailing include:

  • Column Contamination: Accumulation of sample matrix components on the column frit or packing material.[3][4]

  • Column Degradation: The creation of a void at the column inlet or a partially blocked frit can distort the flow path and peak shape.[1][5]

  • Mass Overload: Injecting a sample with too high a concentration of the analyte for the column's capacity.[4][6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized to suppress silanol interactions.[1][4][7]

Q2: My this compound peak is fronting. What are the likely causes?

Peak fronting is often associated with:

  • Sample Overload: Injecting too large a sample volume or a sample that is too concentrated can lead to fronting.[6][7] Try reducing the injection volume or diluting the sample.[7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the peak can be distorted and exhibit fronting.[6][7][8] It is always recommended to dissolve the sample in the initial mobile phase composition if possible.[6][8]

  • Column Collapse: Physical degradation or collapse of the packed bed inside the column, which can be caused by extreme pressure shocks or operating at a pH or temperature outside the column's stable range, can lead to peak fronting.[5][6][9]

Q3: What causes my peak to be broad instead of sharp?

Broad peaks can significantly reduce resolution and sensitivity. Common causes include:

  • Large Injection Volume: Injecting an excessive volume of sample can cause the initial band to spread, resulting in a broad peak.[7][10]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector contributes to peak broadening.[6][7]

  • Column Deterioration: An aging column or one contaminated with strongly retained compounds can lead to a general loss of efficiency and broader peaks for all analytes.[7][10]

  • Low Flow Rate: A flow rate that is too low can sometimes increase band broadening.[7]

Q4: My peak is splitting into two or has a shoulder. What should I investigate?

Peak splitting or shoulders often indicate a disruption in the sample path at the head of the column.[3]

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column packing.[5]

  • Column Void: A void or channel can form at the top of the column bed over time, allowing the sample to travel through different paths, which results in a split or distorted peak.[3][9]

  • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet, leading to peak splitting.[3]

  • Co-eluting Impurity: The shoulder could be an unresolved impurity peak.[1][4]

Troubleshooting Guides & Experimental Protocols

Mobile Phase Optimization

The mobile phase is a critical factor in controlling peak shape for basic compounds. The goal is to minimize the undesirable interactions with silanol groups.

Strategy 1: Low pH (Acidic) Mobile Phase

Operating at a low pH (e.g., pH 2.5 - 3.5) suppresses the ionization of the acidic silanol groups on the stationary phase, leaving them protonated (Si-OH).[1][6] This minimizes the strong ionic interaction with the protonated basic analyte, leading to improved peak symmetry.[6]

  • Recommended Buffers: Phosphate, Formate, or Acetate buffers are commonly used. A buffer concentration of 10-25 mM is typically sufficient.

  • Acid Modifiers: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common and effective strategy.[11]

Strategy 2: High pH (Basic) Mobile Phase with pH-Stable Column

At high pH (e.g., pH > 8), the basic analyte is neutral, while the silanol groups are fully ionized. This can also reduce peak tailing, but it requires a specialized, pH-stable column (e.g., hybrid or polymer-based) to prevent the rapid dissolution of the silica packing material.[1][6]

Table 1: Example HPLC Conditions for Diltiazem and Metabolites

This table summarizes various chromatographic conditions reported in the literature, which can serve as a starting point for method development.

Compound(s)ColumnMobile PhaseFlow RateDetectionReference
N-Nitroso Desmethyl Diltiazem, Diltiazem HClC18 Atlantis T3Gradient: A) 0.1% Formic Acid in Water, B) 100% Acetonitrile0.5 mL/minMS/MS[11][12]
Diltiazem, Desacetyl Diltiazem, N-Desmethyl DiltiazemC8Acetonitrile, Potassium Dihydrogen Phosphate buffer (pH 2.9), Triethylamine, Methanol (280:598:2:90 v/v/v/v)N/AUV[12]
Diltiazem HCl and 6 related substancesHypersil BDS C18 (150x4.6 mm, 5µm)Gradient with 0.2% Triethylamine (TEA) and Acetonitrile (ACN)1.0 mL/min240 nm[13][14]
DiltiazemC1810 mM Ammonium Acetate : Acetonitrile (55:45 v/v)N/A239 nm[15]
Diltiazem HClC18 (5µm, 12.5cm x 0.46cm)Methanol : Water (80:20 v/v), pH adjusted to 3.4 with orthophosphoric acid1.2 mL/min248 nm[16]
Protocol: Mobile Phase Preparation (Low pH)
  • Prepare Aqueous Buffer: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired concentration (e.g., 25 mM).

  • Adjust pH: While stirring, slowly add an appropriate acid (e.g., phosphoric acid) to the aqueous solution until the target pH (e.g., 3.0) is reached. Use a calibrated pH meter.

  • Mix with Organic Solvent: Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile) and mix them thoroughly. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of buffer with 400 mL of acetonitrile.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[17] Degas the mobile phase using ultrasonication or helium sparging to prevent air bubbles in the system.[17]

Column Selection and Care

Choosing the right column is fundamental to achieving good peak shape.

  • Recommended Columns: Use modern, high-purity, end-capped C18 or C8 columns. These columns have a lower concentration of residual silanol groups, which reduces the sites available for secondary interactions.[6][10] Columns specifically designed for the analysis of basic compounds are also an excellent choice.

  • Guard Columns: Use a guard column with a matching stationary phase to protect the analytical column from strongly retained matrix components and particulates, thereby extending its lifetime.[4][7]

Protocol: Column Washing and Regeneration

If you suspect column contamination is causing poor peak shape, a systematic washing procedure can help. Disconnect the column from the detector before flushing with strong solvents.

  • Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of the mobile phase mixture without the buffer salts (e.g., Water/Acetonitrile). This removes the buffer to prevent precipitation in the next step.

  • Flush with 100% Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Flush (for non-polar contaminants): If contamination is severe, flush with 10-20 column volumes of a stronger, miscible solvent like isopropanol (IPA) or tetrahydrofuran (THF). Note: Always ensure compatibility with your column.

  • Return to Initial Conditions: Flush with 10 column volumes of 100% Acetonitrile, followed by 10-20 column volumes of the initial mobile phase (without buffer), and finally re-equilibrate with the complete buffered mobile phase for at least 20-30 minutes or until the baseline is stable.

Visualizations

Mechanism of Peak Tailing

The following diagram illustrates the primary cause of peak tailing for this compound on a standard silica-based column. The secondary ionic interaction with deprotonated silanol groups causes a portion of the analyte molecules to be retained longer, resulting in a skewed peak.

G Mechanism of Peak Tailing due to Silanol Interactions cluster_column Silica Surface (Stationary Phase) cluster_analyte Analyte in Mobile Phase silanol Si-O⁻ Ionized Silanol Group c18 Si-C18 Hydrophobic Chain analyte {N-Desmethyl Diltiazem | (Basic, Positively Charged)} analyte->silanol 2. Secondary Ionic Interaction (Causes Tailing) analyte->c18 1. Primary Hydrophobic Interaction (Desired)

Caption: Interaction of N-Desmethyl diltiazem with the stationary phase.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve poor peak shape issues. Start by identifying the primary symptom and follow the corresponding steps.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broad, Split) symptom What is the primary symptom? start->symptom tailing Peak Tailing symptom->tailing Tailing fronting Peak Fronting symptom->fronting Fronting broad_split Broad or Split Peak symptom->broad_split Broad / Split check_ph 1. Check Mobile Phase pH Is it optimized (e.g., pH < 3.5)? tailing->check_ph adjust_ph Adjust pH with acid/buffer. Add modifier (e.g., TEA, Formic Acid). check_ph->adjust_ph No check_column_tailing 2. Check Column Type Is it a high-purity, end-capped column? check_ph->check_column_tailing Yes adjust_ph->check_column_tailing replace_column_tailing Replace with a modern, end-capped column. check_column_tailing->replace_column_tailing No check_contamination_tailing 3. Check for Contamination check_column_tailing->check_contamination_tailing Yes replace_column_tailing->check_contamination_tailing wash_column_tailing Perform column wash protocol. Replace guard column. check_contamination_tailing->wash_column_tailing Yes end_node Peak Shape Improved wash_column_tailing->end_node check_overload 1. Check for Overload Is sample too concentrated? fronting->check_overload reduce_conc Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_solvent 2. Check Sample Solvent Is it stronger than mobile phase? check_overload->check_solvent No reduce_conc->check_solvent dissolve_in_mp Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes dissolve_in_mp->end_node check_frit 1. Check Column Inlet (Void or blocked frit) broad_split->check_frit reverse_flush Reverse-flush column (if permissible). Replace column if problem persists. check_frit->reverse_flush Possible check_extra_vol 2. Check Extra-Column Volume Is tubing long or wide? check_frit->check_extra_vol No reverse_flush->check_extra_vol optimize_tubing Use shorter, narrower ID tubing. check_extra_vol->optimize_tubing Yes optimize_tubing->end_node

References

Technical Support Center: N-Desmethyl Diltiazem Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving N-Desmethyl diltiazem hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: High variability in analytical results between replicate samples.

  • Potential Cause: Degradation of this compound due to improper sample handling and storage. The compound is susceptible to hydrolysis, photodegradation, and temperature-induced changes.[1][2][3][4][5]

  • Recommended Solution:

    • Temperature Control: Process and store samples under controlled, consistent temperature conditions. For long-term storage, -70°C is recommended over -20°C for enhanced stability.[1][2] Plasma samples should ideally be analyzed within 8 weeks if stored at -20°C.[1]

    • Light Protection: N-Desmethyl diltiazem is light-sensitive.[6] Always store stock solutions and samples in amber vials or containers protected from light to prevent photodegradation.[6]

    • pH Management: The stability of diltiazem and its metabolites is pH-dependent.[5] Hydrolysis is minimized around pH 3.5.[5] Ensure the pH of your solutions is controlled and consistent across all samples.

    • Standardized Procedures: Implement and strictly follow a standard operating procedure (SOP) for all sample handling steps, from collection to analysis.

Issue 2: The concentration of this compound is lower than expected in prepared solutions.

  • Potential Cause: Precipitation of the compound from the solution, especially after thawing from a frozen state. This can occur if the concentration is too high for the solvent at lower temperatures or due to solvent evaporation.[6]

  • Recommended Solution:

    • Visual Inspection: Always visually inspect solutions for any particulate matter or cloudiness before use.[7]

    • Redissolving Precipitate: If precipitation is observed after thawing, gently warm the solution to room temperature and vortex or sonicate to ensure complete redissolution.[6]

    • Solvent and Concentration: If the precipitate does not redissolve, consider preparing a fresh stock solution at a lower concentration.[6] Ensure the storage container is sealed tightly to prevent solvent evaporation.[6]

    • Solubility: Be aware of the solubility characteristics of this compound in your chosen solvent. Diltiazem hydrochloride has lower solubility at a more basic pH.[8]

Issue 3: Inconsistent results in biological assays or animal studies.

  • Potential Cause: In vivo and in vitro degradation of the parent drug, diltiazem, to N-Desmethyl diltiazem, and further degradation of N-Desmethyl diltiazem itself.[1][2] Variability in drug administration and extensive first-pass metabolism can also contribute to inconsistent plasma concentrations.[7]

  • Recommended Solution:

    • Refine Administration Technique: For animal studies, ensure consistent administration techniques, such as oral gavage, to minimize variability between subjects.[7]

    • Account for Metabolism: Be aware of the extensive first-pass metabolism of diltiazem, which can affect the systemic concentration of N-Desmethyl diltiazem.[7]

    • Standardize Conditions: Standardize experimental conditions such as animal fasting periods to reduce variability in gastric pH and contents.[7]

    • Monitor Metabolites: Consider that metabolites of diltiazem, including N-Desmethyl diltiazem, are pharmacologically active and may contribute to the observed effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term stability, it is best to store stock solutions at -20°C or preferably -70°C.[1][2][9] Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[6] For short-term storage, refrigeration at 2°C to 8°C is recommended.[6][10] Always protect solutions from light.[6]

Q2: What factors can lead to the degradation of this compound?

A2: The primary factors contributing to degradation are:

  • Temperature: Elevated temperatures accelerate hydrolysis.[2]

  • pH: The compound is susceptible to hydrolysis in both acidic and alkaline conditions, with optimal stability around pH 3.5.[5]

  • Light: Exposure to UVA and UVB radiation can cause photodegradation.[3][4][11]

  • Enzymatic Activity: In biological samples, enzymatic degradation can occur.[1]

Q3: What are the major degradation products of diltiazem and N-Desmethyl diltiazem?

A3: The major degradation pathway for diltiazem is hydrolysis to form deacetyldiltiazem.[12] Similarly, N-Desmethyl diltiazem degrades to deacetyl N-desmethyl diltiazem.[1] Another potential impurity is N-nitroso desmethyl diltiazem, which is a genotoxic concern.[13][14]

Q4: What analytical techniques are recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the quantification of N-Desmethyl diltiazem.[13][14][15][16] These techniques offer high specificity and sensitivity for detecting the compound and its impurities at trace levels.[13][14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationSolvent/MatrixReference(s)
Long-Term-70°C> 8 weeksPlasma[1][2]
Long-Term-20°CUp to 3 monthsDMSO, Distilled Water[6][9]
Short-Term2°C to 8°CUp to 2 weeksAqueous Solutions[6][10]
Room Temp22-25°CUp to 24 hoursAqueous Solutions[6]

Table 2: Factors Influencing this compound Stability

FactorEffectRecommended MitigationReference(s)
Temperature Increased temperature accelerates degradation.Store at recommended low temperatures (-20°C or -70°C).[1][2]
pH Hydrolysis is significant in acidic and alkaline conditions.Maintain pH around 3.5 for optimal stability.[5]
Light Exposure to UV light leads to photodegradation.Store in light-protecting containers.[3][4][6]
Biological Matrix Enzymatic degradation can occur in plasma and whole blood.Analyze samples promptly or store at -70°C.[1][17]

Experimental Protocols

Protocol: Stability Assessment of this compound in Human Plasma by LC-MS/MS

  • Objective: To determine the stability of this compound in human plasma under various storage conditions.

  • Materials:

    • This compound reference standard

    • Control human plasma

    • LC-MS/MS system

    • Appropriate solvents and reagents (e.g., acetonitrile, formic acid)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike control human plasma with the stock solution to achieve a known concentration.

    • Divide the spiked plasma into aliquots for stability testing under different conditions (e.g., room temperature, 4°C, -20°C, -70°C, and freeze-thaw cycles).

    • At specified time points, extract N-Desmethyl diltiazem from the plasma samples using a validated protein precipitation or solid-phase extraction method.

    • Analyze the extracted samples using a validated LC-MS/MS method. A C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile is a common approach.[13][15]

    • Quantify the concentration of N-Desmethyl diltiazem in each sample against a calibration curve.

  • Data Analysis:

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Mandatory Visualization

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results q1 Are analytical results variable between replicates? start->q1 sol1 Review Sample Handling: - Control Temperature (-70°C) - Protect from Light - Manage pH (~3.5) - Standardize Procedures q1->sol1 Yes q2 Is the measured concentration lower than expected? q1->q2 No end Consistent Results sol1->end sol2 Check for Precipitation: - Visually inspect solution - Warm and vortex to redissolve - Prepare fresh, lower conc. solution q2->sol2 Yes q3 Are biological assay results inconsistent? q2->q3 No sol2->end sol3 Refine Biological Experiment: - Standardize administration technique - Account for metabolism - Standardize animal conditions q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation Deacetyl_Diltiazem Deacetyl Diltiazem Diltiazem->Deacetyl_Diltiazem Hydrolysis Diltiazem_S_Oxide Diltiazem-S-Oxide Diltiazem->Diltiazem_S_Oxide Photodegradation (Oxidation) Deacetyl_N_Desmethyl_Diltiazem Deacetyl N-Desmethyl Diltiazem N_Desmethyl_Diltiazem->Deacetyl_N_Desmethyl_Diltiazem Hydrolysis N_Nitroso_Desmethyl_Diltiazem N-Nitroso Desmethyl Diltiazem (Genotoxic Impurity) N_Desmethyl_Diltiazem->N_Nitroso_Desmethyl_Diltiazem Nitrosation

Caption: Degradation pathways of Diltiazem and N-Desmethyl Diltiazem.

References

Validation & Comparative

A Comparative Pharmacological Guide: Diltiazem vs. N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of the calcium channel blocker diltiazem and its primary metabolite, N-desmethyl diltiazem hydrochloride. Understanding the distinct pharmacological profiles of a parent drug and its metabolites is crucial for a comprehensive assessment of its overall therapeutic efficacy and potential side effects. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual representations of pertinent biological pathways and experimental workflows.

Introduction to Diltiazem and N-Desmethyl Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are primarily mediated by its ability to inhibit the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. Following administration, diltiazem undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, N-desmethyl diltiazem is a major and pharmacologically active metabolite that contributes to the overall therapeutic profile of the parent drug.

Pharmacological Activity Comparison

Both diltiazem and N-desmethyl diltiazem exert their pharmacological effects by blocking L-type calcium channels, leading to a reduction in intracellular calcium concentration. This mechanism of action results in a range of cardiovascular effects.

Vasodilatory Effects: Both compounds induce vasodilation by relaxing vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. However, quantitative studies indicate that diltiazem is a more potent vasodilator than its N-desmethyl metabolite.

Cardiac Effects:

  • Negative Chronotropic Effects: Diltiazem and N-desmethyl diltiazem both exhibit negative chronotropic activity, causing a decrease in heart rate. This is achieved by slowing the spontaneous depolarization of cells in the sinoatrial (SA) node.

  • Negative Inotropic Effects: Both compounds also demonstrate negative inotropic effects, leading to a reduction in the force of myocardial contraction. This is a result of the decreased calcium influx into cardiac muscle cells.

While qualitatively similar, the potency of these cardiac effects differs between the two compounds, with diltiazem generally being more potent.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the pharmacological potency of diltiazem and N-desmethyl diltiazem.

CompoundPharmacological ActivityTest SystemIC50 (μM)
DiltiazemCa2+ Antagonistic Activity (Vasodilation)Hamster Aorta0.98 ± 0.47
N-monodesmethyldiltiazemCa2+ Antagonistic Activity (Vasodilation)Hamster Aorta2.46 ± 0.38

IC50: The concentration of the compound that causes 50% inhibition of the maximal response. A lower IC50 value indicates greater potency.

Key Experimental Protocols

In Vitro Calcium Antagonistic Activity in Hamster Aorta

This assay is used to determine the vasodilatory potency of compounds by measuring their ability to inhibit calcium-induced contractions in isolated vascular smooth muscle.

1. Tissue Preparation:

  • The thoracic aorta is excised from a male golden hamster.
  • The aorta is carefully cleaned of adhering connective tissue and cut into helical strips.

2. Experimental Setup:

  • The aortic strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.

3. Procedure:

  • The tissue is allowed to equilibrate under a resting tension for a specified period.
  • The aortic strips are then depolarized by replacing the normal physiological salt solution with a high-potassium solution (e.g., containing 60 mM KCl). This induces a sustained contraction by opening voltage-gated calcium channels.
  • Once the contraction has stabilized, cumulative concentration-response curves are generated by adding diltiazem or N-desmethyl diltiazem to the organ bath in increasing concentrations.

4. Data Analysis:

  • The relaxation induced by each concentration of the test compound is measured as a percentage of the maximal contraction induced by the high-potassium solution.
  • The concentration of each compound that produces a 50% inhibition of the maximum contraction (IC50) is calculated from the concentration-response curve.

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular Space L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Vasodilation Vasodilation Ca2+ Influx Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin CaM Complex Ca2+-Calmodulin Complex Calmodulin->CaM Complex MLCK_active Active MLCK CaM Complex->MLCK_active MLCK_inactive Inactive MLCK Myosin LC-P Phosphorylated Myosin Light Chain MLCK_active->Myosin LC-P Myosin LC Myosin Light Chain Myosin LC->Myosin LC-P Phosphorylation Vasoconstriction Vasoconstriction Myosin LC-P->Vasoconstriction Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Diltiazem / N-Desmethyl Diltiazem Diltiazem / N-Desmethyl Diltiazem Diltiazem / N-Desmethyl Diltiazem->L-type Ca2+ Channel Diltiazem / N-Desmethyl Diltiazem->Vasodilation

Caption: Signaling pathway of Diltiazem and N-Desmethyl Diltiazem in vascular smooth muscle cells.

cluster_workflow Experimental Workflow: Isolated Aortic Ring Assay A 1. Aorta Isolation and Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration B->C D 4. Depolarization (High K+) C->D E 5. Cumulative Drug Addition D->E F 6. Data Recording (Tension) E->F G 7. IC50 Calculation F->G

Caption: Experimental workflow for the in vitro isolated aortic ring assay.

Conclusion

This compound, a primary metabolite of diltiazem, retains the pharmacological characteristics of the parent compound, acting as a calcium channel blocker with vasodilatory, negative chronotropic, and negative inotropic effects. However, the available quantitative data from in vitro studies on vascular smooth muscle indicates that N-desmethyl diltiazem is less potent than diltiazem in its vasodilatory activity. While direct comparative quantitative data on the cardiac effects are limited, it is understood that a similar reduction in potency is likely.

For drug development professionals, these findings underscore the importance of characterizing the pharmacological activity of major metabolites. The contribution of N-desmethyl diltiazem to the overall clinical effects of diltiazem will depend on its plasma concentrations and pharmacokinetic profile relative to the parent drug. Further research is warranted to fully elucidate the comparative cardiac effects of diltiazem and N-desmethyl diltiazem to refine our understanding of diltiazem's complete pharmacological profile.

Validating Analytical Methods for N-Desmethyl Diltiazem Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Desmethyl diltiazem hydrochloride, a primary metabolite of diltiazem, is critical for pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical formulations. This guide provides a comparative analysis of validated analytical methods, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While several techniques have been reported for the analysis of diltiazem and its metabolites, HPLC-UV and LC-MS/MS are the most widely applied techniques.[1]

Method Performance Comparison

The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.24 - 64.00 ng/mL[2]0.24 - 64.00 ng/mL[2]
Limit of Detection (LOD) Not explicitly found for N-Desmethyl DiltiazemNot explicitly found for N-Desmethyl Diltiazem
Limit of Quantification (LOQ) 0.24 ng/mL[2]0.24 ng/mL[2]
Accuracy (Recovery) 97.2–101.3% (for related substances)[3]82% (spiked recovery for N-Nitroso-N-Des methyl Diltiazem)
Precision (RSD %) <15% (Intra- and Inter-day for diltiazem and metabolites)[4]12.1% (Coefficient of variance for N-desmethyl diltiazem)[2]
Selectivity Good, but potential for interference from matrix components or other metabolites.High, based on specific mass-to-charge ratio transitions.
Application Quantification in bulk drugs and pharmaceutical formulations.[3][5]Quantification in biological matrices (e.g., human plasma) and impurity analysis.[2][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation in your laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 μm)[3]

  • Mobile Phase: Gradient combination of 0.2% Triethylamine (TEA) in water and acetonitrile (ACN)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 240 nm[3]

  • Injection Volume: 20 µL[7]

Sample Preparation (for Tablets):

  • Weigh and powder an appropriate number of tablets.

  • Dissolve a portion of the powder equivalent to a known concentration of diltiazem hydrochloride in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices like human plasma.[2][6]

Chromatographic and Mass Spectrometric Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v)[6]

  • Flow Rate: 0.2 mL/min[6]

  • Ionization: Electrospray Ionization (ESI), positive mode[6]

  • Detection: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transition: m/z 401.09 → 150.04 for N-desmethyl diltiazem[2]

Sample Preparation (for Human Plasma):

  • Perform a liquid-liquid extraction (LLE) of the plasma sample using a suitable organic solvent like methyl-t-butyl ether (MTBE).[6]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Tablet Sample Weighing Weighing & Powdering Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injection Injection into HPLC Filtration->Injection Filtered Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample LLE Liquid-Liquid Extraction (MTBE) Plasma_Sample->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Reconstituted Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Comparative Analysis of Diltiazem and Its Metabolites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological and pharmacokinetic profiles of diltiazem and its primary metabolites, supported by experimental data.

This guide provides a detailed comparative analysis of diltiazem, a widely prescribed calcium channel blocker, and its principal metabolites. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the distinct properties of these metabolites is crucial for optimizing therapeutic strategies, anticipating potential clinical outcomes, and guiding further research. This document offers an in-depth overview of their pharmacological activities, pharmacokinetic profiles, and the experimental methodologies employed in their evaluation.

Pharmacological Activity: A Head-to-Head Comparison

Diltiazem undergoes extensive metabolism, primarily through N-demethylation, O-demethylation, and deacetylation, resulting in several pharmacologically active metabolites.[1] The primary metabolites include N-monodesmethyldiltiazem (MA), desacetyldiltiazem (M1), and desacetyl-N-monodesmethyldiltiazem (M2).[1][2] While the cardiovascular effects of these metabolites are qualitatively similar to the parent drug, they exhibit significant quantitative differences in potency.[1] Key pharmacological activities of diltiazem and its metabolites include coronary vasodilation, negative chronotropic effects (decrease in heart rate), and negative inotropic effects (decrease in myocardial contractility).[1]

Desacetyldiltiazem, a primary active metabolite, is generally considered to be 25% to 50% as potent as diltiazem in its vasodilatory effects.[3] However, some studies on platelet aggregation suggest that all metabolites except deacetyl-N-demethyl diltiazem showed greater activity than diltiazem in ADP- or collagen-induced platelet aggregation.[4]

Data Presentation: Comparative Potency

The following table summarizes the available quantitative data on the pharmacological potency of diltiazem and its major metabolites. This data is essential for understanding their relative contributions to the overall therapeutic and potential side-effect profile of diltiazem.

CompoundCa2+ Antagonistic Activity (IC50, µM) in Hamster AortaReceptor Binding (pIC50) in Rat Cerebral CortexCoronary Vasodilating Activity (Relative Potency to Diltiazem)
Diltiazem 0.98 ± 0.477.11.00
Desacetyldiltiazem (M1) 2.46 ± 0.386.5~0.40
N-monodesmethyldiltiazem (MA) 1.27.0~0.80
Desacetyl-N-monodesmethyldiltiazem (M2) 4.86.3~0.20

Data sourced from multiple studies and compiled for comparative purposes.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic profiles of diltiazem and its metabolites are complex and can be influenced by factors such as dosage form and patient genetics, particularly the CYP2D6 genotype.[5] Diltiazem is well-absorbed orally, but undergoes extensive first-pass metabolism, leading to a bioavailability of about 40%.[6][] The half-life of N-demethyldiltiazem is similar to that of diltiazem, while the half-lives of deacetyldiltiazem and N-demethyldeacetyldiltiazem are longer.[2][8] This longer half-life of desacetyldiltiazem suggests it may contribute to the sustained therapeutic effects observed after diltiazem administration.[3]

Data Presentation: Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters for diltiazem and its principal metabolites after oral administration.

ParameterDiltiazemDesacetyldiltiazem (M1)N-monodesmethyldiltiazem (MA)Desacetyl-N-monodesmethyldiltiazem (M2)
Terminal Half-life (t½, hours) 5.44 - 6.57[2]Longer than diltiazem[2][8]Similar to diltiazem[2][8]Longer than diltiazem[2][8]
Peak Plasma Concentration (Cmax, ng/mL) 174.3 ± 72.7[9]14.9 ± 3.3[9]42.6 ± 10.0[9]Not specified in provided sources
Area Under the Curve (AUC) Varies with dose[10]Varies with dose[10]Varies with dose[10]Not specified in provided sources

Metabolic Pathways and Enzymology

Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation, O-demethylation, and deacetylation.[1][6] CYP3A4 is the primary enzyme responsible for N-demethylation, while the polymorphic enzyme CYP2D6 mediates O-demethylation.[6][11] Deacetylation is carried out by esterases.[6] The activity of CYP2D6 can significantly impact the systemic exposure to the pharmacologically active metabolites desacetyl diltiazem and N-demethyldesacetyl diltiazem, with poor metabolizers showing markedly higher levels.[5]

Diltiazem_Metabolism Diltiazem Diltiazem MA N-monodesmethyl- diltiazem (MA) Diltiazem->MA CYP3A4 (N-demethylation) M1 Desacetyl- diltiazem (M1) Diltiazem->M1 Esterases (Deacetylation) M2 Desacetyl-N-mono- desmethyldiltiazem (M2) MA->M2 Esterases (Deacetylation) M1->M2 CYP3A4 (N-demethylation)

Metabolic pathway of diltiazem to its major active metabolites.

Experimental Protocols

A thorough understanding of the experimental methods used to characterize diltiazem and its metabolites is essential for interpreting the available data and designing future studies.

In Vitro Calcium Antagonistic Activity in Hamster Aorta

This assay determines the potency of the compounds in blocking calcium-induced contractions in vascular smooth muscle.[1]

  • Tissue Preparation: The thoracic aorta is isolated from male golden hamsters and cut into helical strips.[1]

  • Experimental Setup: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The tension of the strips is recorded isometrically.[1]

  • Procedure: The aortic strips are depolarized with a high-potassium solution (e.g., 60 mM KCl) to induce a sustained contraction. Cumulative concentration-response curves are then generated for diltiazem and its metabolites by adding them to the organ bath in increasing concentrations.[1]

  • Data Analysis: The concentration of each compound that produces a 50% inhibition of the maximum contraction (IC50) is calculated.[1]

Calcium_Antagonism_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis isolate_aorta Isolate Thoracic Aorta (Golden Hamster) cut_strips Cut into Helical Strips isolate_aorta->cut_strips mount_strips Mount in Organ Bath cut_strips->mount_strips record_tension Record Tension Isometrically mount_strips->record_tension depolarize Depolarize with High K+ add_compounds Add Diltiazem/Metabolites (Cumulative Concentrations) depolarize->add_compounds generate_curves Generate Concentration- Response Curves add_compounds->generate_curves calculate_ic50 Calculate IC50 generate_curves->calculate_ic50

Workflow for in vitro calcium antagonistic activity assay.
In Vivo Cardiovascular Effects in Anesthetized Dogs

This model is used to assess the effects of diltiazem and its metabolites on coronary blood flow, blood pressure, and heart rate.[1]

  • Animal Model: Male mongrel dogs are anesthetized.[1]

  • Surgical Preparation: The left anterior descending coronary artery is cannulated to measure coronary blood flow using an electromagnetic flowmeter. A catheter is placed in the femoral artery to monitor systemic blood pressure, and heart rate is recorded from an electrocardiogram.[1]

  • Drug Administration: Diltiazem and its metabolites are administered intravenously in a dose-dependent manner.[1]

  • Data Analysis: Changes in coronary blood flow, mean arterial pressure, and heart rate from baseline are recorded and analyzed.[1]

HPLC Analysis of Diltiazem and Metabolites in Plasma

This method is used for the quantitative analysis of diltiazem and its metabolites in biological samples.[1]

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction to isolate the analytes of interest.[1]

  • Chromatographic System: A reversed-phase C18 column is used with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and a buffer.[1]

  • Detection: The compounds are detected using a UV detector at a specific wavelength (e.g., 237 nm).[1]

  • Quantification: The concentrations of diltiazem and its metabolites are determined by comparing their peak areas to those of a known internal standard.[1]

HPLC_Workflow start Plasma Sample extraction Solid-Phase Extraction start->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc detection UV Detection (e.g., 237 nm) hplc->detection quantification Quantification (vs. Internal Standard) detection->quantification end Concentration Data quantification->end

General workflow for HPLC analysis of diltiazem and its metabolites.

Conclusion

This comparative analysis underscores the importance of considering the pharmacological and pharmacokinetic profiles of diltiazem's metabolites in drug development and clinical application. While desacetyldiltiazem and N-monodesmethyldiltiazem retain significant, albeit reduced, calcium channel blocking activity compared to the parent compound, their prolonged half-lives may contribute to the overall therapeutic effect of diltiazem. The significant inter-individual variability in metabolism, particularly related to CYP2D6 polymorphism, highlights the potential for personalized medicine approaches in diltiazem therapy. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to develop a more nuanced understanding of the clinical implications of diltiazem's metabolic profile.

References

Navigating Analytical Challenges: A Comparative Guide to N-Desmethyl Diltiazem Hydrochloride Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of N-Desmethyl diltiazem hydrochloride, a primary and pharmacologically active metabolite of diltiazem, in immunoassays designed for the parent drug. A thorough understanding of this cross-reactivity is paramount for the accurate interpretation of toxicological screenings, therapeutic drug monitoring, and pharmacokinetic studies. Due to the structural similarity between diltiazem and its metabolites, immunoassays may exhibit varying degrees of cross-reactivity, potentially leading to an overestimation of diltiazem concentrations.

This compound is a significant metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[1] Diltiazem undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, particularly CYP3A4, leading to the formation of several metabolites, including N-Desmethyl diltiazem and desacetyl diltiazem.[2] Both the parent drug and its N-desmethyl metabolite are pharmacologically active.[2]

The lack of standardized, publicly available data from commercial immunoassay manufacturers on the cross-reactivity of N-Desmethyl diltiazem necessitates rigorous in-house validation by research and clinical laboratories. This guide offers a framework for conducting such validation studies, presenting hypothetical data to illustrate comparative analysis, and detailing experimental protocols.

Comparative Cross-Reactivity Data

Given the absence of readily available quantitative data from manufacturers, the following table presents a hypothetical comparison of N-Desmethyl diltiazem cross-reactivity across different immunoassay platforms. This serves as an illustrative example of how to structure and present in-house validation data.

Immunoassay PlatformAnalyteConcentration (ng/mL)Apparent Diltiazem Concentration (ng/mL)Cross-Reactivity (%)
Competitive ELISA Diltiazem100100100%
N-Desmethyl Diltiazem1004545%
Desacetyl Diltiazem1002525%
Homogeneous EIA (e.g., EMIT®) Diltiazem100100100%
N-Desmethyl Diltiazem1005555%
Desacetyl Diltiazem1003030%
Fluorescence Polarization Immunoassay (FPIA) Diltiazem100100100%
N-Desmethyl Diltiazem1005050%
Desacetyl Diltiazem1002828%

Note: The data presented in this table is for illustrative purposes only and does not represent actual performance data from any specific manufacturer. Laboratories should establish their own cross-reactivity data. The percentage of cross-reactivity is calculated as: (Apparent Concentration / Actual Concentration) x 100.

Diltiazem Metabolic Pathway

The biotransformation of diltiazem is complex, involving multiple enzymatic pathways. The primary routes of metabolism include N-demethylation and deacetylation. Understanding these pathways is crucial for identifying potential cross-reactants in immunoassays.

Diltiazem Metabolism Metabolic Pathway of Diltiazem Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->NDesmethyl_Diltiazem N-Demethylation (CYP3A4) Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Deacetylation Other_Metabolites Other Metabolites NDesmethyl_Diltiazem->Other_Metabolites Further Metabolism Desacetyl_Diltiazem->Other_Metabolites Further Metabolism

Caption: Primary metabolic pathways of Diltiazem.

Experimental Protocol for Cross-Reactivity Assessment

A robust and well-documented experimental protocol is essential for determining the cross-reactivity of N-Desmethyl diltiazem in a specific diltiazem immunoassay. The following protocol outlines a general procedure for a competitive ELISA, which can be adapted for other immunoassay formats.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for diltiazem.

Materials:

  • Diltiazem hydrochloride certified reference material

  • This compound certified reference material

  • Diltiazem-specific competitive ELISA kit (including antibody-coated microplates, diltiazem-HRP conjugate, substrate, and stop solution)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Microplate reader

  • Calibrated pipettes and sterile, disposable tips

Procedure:

  • Preparation of Standards and Controls:

    • Prepare a stock solution of diltiazem and N-Desmethyl diltiazem in an appropriate solvent (e.g., methanol or DMSO).

    • Prepare a series of working standards for diltiazem by serial dilution of the stock solution in drug-free matrix (e.g., drug-free serum or urine).

    • Prepare a series of cross-reactant solutions for N-Desmethyl diltiazem at various concentrations in the same drug-free matrix.

  • Immunoassay Procedure:

    • Follow the specific instructions provided with the diltiazem competitive ELISA kit.

    • Typically, this involves adding standards, controls, and the N-Desmethyl diltiazem solutions to the antibody-coated microplate wells.

    • Add the diltiazem-HRP conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the diltiazem standards.

    • Determine the apparent diltiazem concentration for each concentration of N-Desmethyl diltiazem by interpolating its absorbance value on the diltiazem standard curve.

    • Calculate the percentage of cross-reactivity for N-Desmethyl diltiazem at each concentration using the formula: % Cross-Reactivity = (Apparent Diltiazem Concentration / N-Desmethyl Diltiazem Concentration) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the cross-reactivity assessment process.

Cross-Reactivity Workflow Workflow for Cross-Reactivity Determination cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Diltiazem Standards Run_Assay Perform Competitive ELISA Prep_Standards->Run_Assay Prep_Metabolite Prepare N-Desmethyl Diltiazem Solutions Prep_Metabolite->Run_Assay Generate_Curve Generate Standard Curve Run_Assay->Generate_Curve Determine_Apparent_Conc Determine Apparent Concentration Generate_Curve->Determine_Apparent_Conc Calculate_CR Calculate % Cross-Reactivity Determine_Apparent_Conc->Calculate_CR

Caption: Workflow for Cross-Reactivity Determination.

Alternative Analytical Methods

For definitive identification and quantification of diltiazem and its metabolites, and to confirm immunoassay results, more specific and sensitive methods are required. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for these applications.[3] These chromatographic methods allow for the physical separation of the parent drug from its metabolites before detection, thereby eliminating the issue of cross-reactivity.

References

N-Desmethyl Diltiazem: A Comparative Efficacy Analysis Against Leading Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of N-Desmethyl diltiazem, an active metabolite of diltiazem, with other prominent calcium channel blockers (CCBs) such as diltiazem, verapamil, and nifedipine. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental methodologies, and relevant signaling pathways to inform further research and development in cardiovascular therapeutics.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy parameters of N-Desmethyl diltiazem in comparison to diltiazem, verapamil, and nifedipine. The data is compiled from various preclinical studies, and it is important to note that direct comparisons may be limited by variations in experimental models and conditions.

Parameter N-Desmethyl diltiazem (MA) Diltiazem Verapamil Nifedipine Experimental Model
Coronary Vasodilation Activity Rank 3rd1st--Anesthetized dogs[1]
IC50 (Binding Affinity) 323 nM---Isolated rat cerebral cortex homogenates[2]
IC50 (Inhibition of Spontaneous Contractions) 489 nM---Isolated rat portal veins[2]
ID50 (Coronary Vasodilation) -100 µg/kg (i.v.)30 µg/kg (i.v.)3 µg/kg (i.v.)Conscious dogs
ID50 (Relaxation of K+-contracted artery) -0.30 µM0.02 µM0.01 µMIsolated dog coronary artery strips
Negative Inotropic Effect (50% depression of force development) -0.40 µM0.10 µM0.03 µMIsolated myocardial strips

Note: A lower IC50/ID50 value indicates higher potency. The ranking of coronary-vasodilating activity was reported as diltiazem > desacetyldiltiazem (M1) > N-desmethyldiltiazem (MA) > desacetyl MA (M2) > O-desmethyl M1 (M4) > O-desmethyl M2 (M6)[1].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Experimental Workflow: Isolated Aortic Ring Assay A Aortic Ring Preparation B Mounting in Organ Bath A->B C Induction of Contraction (e.g., with KCl or Phenylephrine) B->C D Cumulative Addition of CCB C->D E Measurement of Relaxation D->E F Data Analysis (IC50 determination) E->F

Workflow for isolated aortic ring assay.

cluster_1 Signaling Pathway of Calcium Channel Blockers in Vascular Smooth Muscle Extracellular Extracellular Space L_type L-type Ca²⁺ Channel Intracellular Intracellular Space Ca_ion Ca²⁺ Ca_ion->L_type CCB Calcium Channel Blocker (e.g., N-Desmethyl diltiazem) CCB->L_type blocks Relaxation Vasodilation CCB->Relaxation Ca_influx Ca²⁺ Influx L_type->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction

Mechanism of vasodilation by CCBs.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of key experimental protocols used to assess the efficacy of calcium channel blockers.

In Vitro Vasodilation Assessment using Isolated Aortic Rings

This assay is a standard method to determine the direct vasodilatory effect of a compound on vascular smooth muscle.

  • Tissue Preparation: A section of the thoracic aorta is carefully excised from a laboratory animal (e.g., rat or rabbit). The aorta is cleaned of adhering connective and fatty tissues and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension for a period of 60-90 minutes. Following equilibration, the rings are contracted by adding a vasoconstrictor agent such as potassium chloride (KCl) or phenylephrine to the organ bath.

  • Drug Administration: Once a stable contraction is achieved, the calcium channel blocker is added to the bath in a cumulative manner, with increasing concentrations being added at set time intervals.

  • Data Acquisition and Analysis: The relaxation of the aortic ring is recorded as a percentage of the pre-induced contraction. A concentration-response curve is then plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximum relaxation) is calculated.

Radioligand Binding Assay for Calcium Channel Affinity

This assay is used to determine the binding affinity of a compound to the L-type calcium channel.

  • Membrane Preparation: A tissue source rich in L-type calcium channels, such as rat cerebral cortex or cardiac muscle, is homogenized in a buffer solution. The homogenate is then centrifuged to isolate the cell membranes, which contain the calcium channels.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the L-type calcium channel (e.g., [3H]nitrendipine). The incubation is carried out in the presence of varying concentrations of the unlabeled test compound (e.g., N-Desmethyl diltiazem).

  • Separation of Bound and Free Ligand: After the incubation period, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification of Binding: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

In Vivo Assessment of Coronary Vasodilation in Anesthetized Dogs

This in vivo model provides a more physiologically relevant assessment of a drug's effect on coronary blood flow.

  • Animal Preparation: A dog is anesthetized, and its chest is opened to expose the heart. Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively. A flow probe is placed around a major coronary artery (e.g., the left anterior descending coronary artery) to measure coronary blood flow.

  • Baseline Measurements: After a stabilization period, baseline measurements of heart rate, arterial blood pressure, and coronary blood flow are recorded.

  • Drug Administration: The test compound is administered intravenously, typically as a bolus injection or a continuous infusion.

  • Data Recording: Hemodynamic parameters and coronary blood flow are continuously monitored and recorded before, during, and after drug administration.

  • Data Analysis: The changes in coronary blood flow from the baseline are calculated and expressed as a percentage increase. A dose-response relationship can be established by administering different doses of the drug, and the dose that produces a significant increase in coronary blood flow is determined.

Conclusion

N-Desmethyl diltiazem demonstrates significant calcium channel blocking activity, contributing to the overall pharmacological effects of its parent compound, diltiazem. While direct comparative efficacy studies against other major calcium channel blockers are limited, the available data suggests it is a potent vasodilator, albeit less so than diltiazem itself. The provided quantitative data and detailed experimental protocols offer a valuable resource for the scientific community to further investigate the therapeutic potential of N-Desmethyl diltiazem and to design future comparative studies. The elucidation of its complete efficacy profile will be crucial in understanding its potential role in cardiovascular therapy.

References

pharmacokinetic comparison of diltiazem and N-Desmethyl diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacokinetics of the widely used calcium channel blocker, diltiazem, and its primary active metabolite, N-desmethyl diltiazem, reveals distinct profiles that are critical for drug development and clinical application. This guide provides a comprehensive analysis of their absorption, distribution, metabolism, and excretion, supported by experimental data and detailed methodologies.

Diltiazem, a cornerstone in the management of hypertension and angina, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, N-desmethyl diltiazem is a major active metabolite, contributing to the overall therapeutic effect of the parent drug. Understanding the pharmacokinetic nuances between diltiazem and N-desmethyl diltiazem is paramount for researchers and drug development professionals in optimizing dosing regimens and predicting clinical outcomes.

Quantitative Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters of diltiazem and N-desmethyl diltiazem following a single oral dose of 120 mg in healthy volunteers. This data provides a clear, quantitative comparison of their behavior in the body.

Pharmacokinetic ParameterDiltiazemN-Desmethyl Diltiazem
Peak Plasma Concentration (Cmax) 174.3 ± 72.7 ng/mL[1]42.6 ± 10.0 ng/mL[1]
Time to Peak Concentration (Tmax) ~3 hours[2]Not explicitly stated in the primary source, but generally occurs after the parent drug's Tmax.
Area Under the Curve (AUC) Data varies across studies. One study reported a ratio of AUC (metabolite/parent drug) of 0.45 ± 0.06 after a 120 mg dose.[3]Data varies across studies. One study reported a ratio of AUC (metabolite/parent drug) of 0.45 ± 0.06 after a 120 mg dose.[3]
Elimination Half-life (t1/2) 6.5 ± 1.4 hours[1]9.4 ± 2.2 hours[1]
Volume of Distribution (Vd) ~5.3 L/kgNot available

Metabolic Pathway: From Diltiazem to N-Desmethyl Diltiazem

Diltiazem is primarily metabolized in the liver through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. This process involves the removal of a methyl group from the tertiary amine of diltiazem, resulting in the formation of N-desmethyl diltiazem.

Diltiazem Diltiazem Metabolism Hepatic Metabolism (N-demethylation) Diltiazem->Metabolism N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Metabolism->N_Desmethyl_Diltiazem CYP3A4 CYP3A4 CYP3A4->Metabolism Catalyzes

Metabolic conversion of diltiazem.

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical study designed to compare the pharmacokinetics of diltiazem and N-desmethyl diltiazem in healthy volunteers.

Subject Recruitment and Selection
  • Inclusion Criteria: Healthy male and female volunteers, typically between the ages of 18 and 45, with a body mass index (BMI) within the normal range. All participants must provide written informed consent.

  • Exclusion Criteria: History of significant cardiovascular, hepatic, renal, or gastrointestinal diseases; known allergy to diltiazem or other calcium channel blockers; use of any prescription or over-the-counter medications for a specified period before the study; pregnancy or lactation.

Study Design and Dosing
  • The study typically follows a single-dose, open-label, randomized, crossover design.

  • Following an overnight fast, subjects receive a single oral dose of diltiazem (e.g., 120 mg) with a standardized volume of water.

Blood Sample Collection
  • Venous blood samples are collected into heparinized tubes at pre-determined time points before and after drug administration. A typical schedule includes samples taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is used for the simultaneous quantification of diltiazem and N-desmethyl diltiazem in plasma samples.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[4]

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of 239 nm.[4]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to isolate diltiazem and N-desmethyl diltiazem from the plasma matrix.[4]

  • Quantification: The concentrations of the analytes are determined by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of diltiazem and N-desmethyl diltiazem.

cluster_protocol Experimental Workflow Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Dosing Single Oral Dose of Diltiazem Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or SPE) Plasma_Separation->Sample_Extraction HPLC_Analysis HPLC-UV Analysis Sample_Extraction->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis

Pharmacokinetic study workflow.

Discussion of Pharmacokinetic Differences

The data clearly indicates that N-desmethyl diltiazem has a lower peak plasma concentration and a longer elimination half-life compared to its parent drug, diltiazem.[1] The lower Cmax of the metabolite is expected due to the first-pass metabolism of diltiazem, where a significant portion of the parent drug is converted to its metabolites before reaching systemic circulation.

The longer half-life of N-desmethyl diltiazem suggests a slower elimination from the body, which could lead to its accumulation with chronic dosing.[1] This accumulation may have clinical implications, as N-desmethyl diltiazem retains some of the pharmacological activity of diltiazem. The area under the curve (AUC) ratio indicates that the systemic exposure to N-desmethyl diltiazem is a substantial fraction of the exposure to diltiazem itself.[3]

References

N-Desmethyl Diltiazem Hydrochloride: A Comparative Guide for its Validation as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Desmethyl diltiazem hydrochloride as a potential biomarker, focusing on its analytical validation and pharmacological significance. The information presented is supported by experimental data to aid researchers and professionals in drug development in their assessment of this compound.

N-Desmethyl diltiazem is the principal and most abundant plasma metabolite of diltiazem, a widely used calcium channel blocker.[1][2] Its significance extends beyond being a mere metabolic byproduct, as it exhibits potent pharmacological activity, particularly as an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This activity makes N-Desmethyl diltiazem a critical factor in understanding diltiazem's overall therapeutic effect and its potential for drug-drug interactions.

Comparative Pharmacokinetics and CYP3A4 Inhibition

N-Desmethyl diltiazem demonstrates distinct pharmacokinetic properties and a significantly greater inhibitory effect on CYP3A4 compared to its parent compound, diltiazem. This section summarizes key quantitative data from various studies.

ParameterDiltiazemN-Desmethyl DiltiazemReference
CYP3A4 Inhibition (IC50) 120 µM11 µM[3]
CYP3A4 Inhibition (Ki) ~60 µM~2 µM[3][4]
Linearity Range (Plasma) 0.93 to 250.10 ng/mL0.24 to 64.00 ng/mL[5]
Lower Limit of Quantification (LLOQ) in Plasma 0.93 ng/mL0.24 ng/mL[5]
Recovery from Spiked Plasma 75.4% - 82.9%69.4% - 76.6%[5]

Metabolic Pathway of Diltiazem

The metabolic conversion of diltiazem to N-Desmethyl diltiazem is a critical step in its biotransformation. This process is primarily mediated by the CYP3A4 enzyme. Understanding this pathway is essential for evaluating the role of N-Desmethyl diltiazem in drug metabolism and its potential as a biomarker for CYP3A4 activity.

G Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-demethylation Further_Metabolites Further Metabolites N_Desmethyl_Diltiazem->Further_Metabolites CYP3A4 CYP3A4 CYP3A4->Diltiazem Metabolizes G cluster_0 Sample Collection & Processing cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Sample_Collection Biological Sample (Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_MS_MS UPLC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Biomarker_Validation Biomarker Validation (Correlation with clinical endpoint) Data_Processing->Biomarker_Validation

References

inter-laboratory comparison of N-Desmethyl diltiazem hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Desmethyl diltiazem hydrochloride, a primary metabolite of diltiazem. The information presented is curated from published research to assist in the selection and implementation of appropriate analytical techniques for research and quality control purposes.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominently reported techniques.

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the analysis of N-Desmethyl diltiazem in human plasma.[1][2] Due to the limited availability of comprehensive validation data for other methods specifically for N-Desmethyl diltiazem in the public domain, a direct comparison with multiple alternative methods is not feasible at this time.

ParameterUPLC-MS/MS Method [1][2]
Linearity Range 0.24 to 64.00 ng/mL
Lower Limit of Quantification (LLOQ) 0.24 ng/mL
Accuracy (at LQC and HQC) Within 15% of nominal values
Precision (Intra- and Inter-day) %RSD ≤ 15%
Recovery Data not explicitly provided for N-Desmethyl diltiazem
Matrix Human Plasma

Note: LQC and HQC refer to Low and High Quality Control samples, respectively. RSD refers to Relative Standard Deviation.

Experimental Protocols

UPLC-MS/MS Method for N-Desmethyl Diltiazem in Human Plasma[1][2]

This section details the experimental protocol for a sensitive and specific UPLC-MS/MS method for the quantification of N-Desmethyl diltiazem in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add an internal standard (e.g., diltiazem-d4).

  • Add 100 µL of 5% ammonia solution and vortex for 30 seconds.

  • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Chromatographic System: Waters Acquity UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-2.6 min: Return to 95% A

    • 2.6-3.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Desmethyl diltiazem: m/z 401.1 → 150.0[2]

    • Diltiazem-d4 (IS): m/z 419.2 → 314.0[2]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, cone gas flow).

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a simplified metabolic pathway of diltiazem.

General Workflow for N-Desmethyl Diltiazem Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Liquid-Liquid Extraction sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 am1 UPLC Separation sp4->am1 am2 MS/MS Detection am1->am2 dp1 Peak Integration am2->dp1 dp2 Concentration Calculation dp1->dp2 dp3 Data Review & Reporting dp2->dp3

Caption: General analytical workflow from sample receipt to final report.

Simplified Metabolic Pathway of Diltiazem Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation Other_Metabolites Other Metabolites Diltiazem->Other_Metabolites Other Pathways

Caption: Primary metabolic conversion of diltiazem.

This guide serves as a starting point for researchers and professionals engaged in the analysis of this compound. For the development and validation of new analytical methods, it is imperative to consult primary literature and adhere to the guidelines stipulated by relevant regulatory bodies.

References

A Researcher's Guide to Diltiazem and Its Metabolite Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug development and clinical research, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of commercially available reference standards for diltiazem and its primary metabolites, desacetyl diltiazem and N-monodesmethyl diltiazem. We present a detailed overview of product specifications from leading suppliers, alongside validated experimental protocols for their quantification in biological matrices.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical first step in any quantitative analysis. The following table summarizes the product specifications for diltiazem and its major metabolites from various reputable suppliers. Researchers should consider factors such as purity, certification, and available format to best suit their analytical needs.

CompoundSupplierProduct Code/CAS No.PurityFormatCertification
Diltiazem HCl LGC StandardsTRC-D460620 / 33286-22-5Information not readily availableNeatISO 17034
Sigma-AldrichPHR2856 / 33286-22-5Pharmaceutical Secondary StandardSolidCertified Reference Material (CRM), traceable to USP and EP
SynZealSZ-D029001 / 33286-22-5High PurityNeatAccompanied by a Certificate of Analysis (CoA)
PharmaffiliatesPA 04 26000 / 33286-22-5Information not readily availableNeatInformation not readily available
Desacetyl Diltiazem LGC StandardsTRC-D288685 / 42399-40-6Information not readily availableNeatInformation not readily available
Sigma-AldrichPHR8701 / 75472-91-2 (HCl)Pharmaceutical Secondary StandardSolidCertified Reference Material (CRM), ISO 17034
SynZealSZ-D029026 / 75472-91-2 (HCl)High PurityNeatAccompanied by a Certificate of Analysis (CoA)
PharmaffiliatesPA 04 26060 / 42399-40-6Information not readily availableNeatInformation not readily available
N-monodesmethyl Diltiazem HCl LGC StandardsTRC-D291610 / 130606-60-9Information not readily availableNeatInformation not readily available
SynZealSZ-D029005 / 130606-60-9High PurityNeatAccompanied by a Certificate of Analysis (CoA)
PharmaffiliatesPA 04 26040 / 130606-60-9Information not readily availableNeatInformation not readily available

Diltiazem Metabolic Pathway

Diltiazem undergoes extensive metabolism in the liver, primarily through deacetylation and N-demethylation, catalyzed by cytochrome P450 enzymes. The major pharmacologically active metabolites are desacetyl diltiazem and N-monodesmethyl diltiazem.[1] The following diagram illustrates the primary metabolic transformations of diltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (M1) Diltiazem->Desacetyl_Diltiazem Deacetylation N_monodesmethyl_Diltiazem N-monodesmethyl Diltiazem (MA) Diltiazem->N_monodesmethyl_Diltiazem N-demethylation N_O_didesmethyl_Diltiazem N,O-didesmethyl Diltiazem Diltiazem->N_O_didesmethyl_Diltiazem O-demethylation Desacetyl_N_monodesmethyl_Diltiazem Desacetyl-N-monodesmethyl Diltiazem (M2) Desacetyl_Diltiazem->Desacetyl_N_monodesmethyl_Diltiazem N-demethylation Desacetyl_O_desmethyl_Diltiazem Desacetyl-O-desmethyl Diltiazem (M4) Desacetyl_Diltiazem->Desacetyl_O_desmethyl_Diltiazem O-demethylation N_monodesmethyl_Diltiazem->Desacetyl_N_monodesmethyl_Diltiazem Deacetylation Desacetyl_N_O_didesmethyl_Diltiazem Desacetyl-N,O-didesmethyl Diltiazem (M6) Desacetyl_N_monodesmethyl_Diltiazem->Desacetyl_N_O_didesmethyl_Diltiazem O-demethylation

Caption: Metabolic pathway of diltiazem.

Experimental Protocols

Accurate quantification of diltiazem and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that have been successfully applied to the analysis of these compounds in biological matrices.

High-Performance Liquid Chromatography (HPLC) Method for Diltiazem and Desacetyl Diltiazem in Plasma.[2]

This method provides a rapid, selective, and reproducible means of quantifying diltiazem and its primary metabolite, desacetyl diltiazem, in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., verapamil).

  • Add 5 mL of methyl tert-butyl ether and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.5) and acetonitrile (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 237 nm.

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the plasma samples by interpolating from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Diltiazem and its Metabolites in Human Plasma.[3]

This high-throughput method allows for the simultaneous determination of diltiazem and its metabolites with high sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of human plasma, add an internal standard.

  • Add 1 mL of methyl tert-butyl ether and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 45°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: An isocratic mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Quantification:

  • Prepare calibration standards and quality control samples by spiking known amounts of the analytes and internal standard into blank plasma.

  • Analyze the samples, calibration standards, and quality control samples using the LC-MS/MS method.

  • Quantify the analytes by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_DataAnalysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC Inject LCMSMS LC-MS/MS Reconstitution->LCMSMS Inject UV_Detection UV Detection HPLC->UV_Detection UV Detection MS_Detection MRM Detection LCMSMS->MS_Detection MS/MS Detection Calibration_Curve Calibration Curve Construction UV_Detection->Calibration_Curve MS_Detection->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: General experimental workflow.

References

Comparative Potency of Diltiazem and its Metabolites: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological activity of diltiazem's primary metabolites compared to the parent compound. This document provides a synthesis of experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2][3] Following administration, diltiazem undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, and to a lesser extent CYP2D6, as well as by esterases.[1][4] This metabolic process generates several metabolites, some of which retain pharmacological activity and contribute to the overall therapeutic and potential adverse effects of the drug.

This guide provides a comparative analysis of the in vitro and in vivo potency of diltiazem and its principal metabolites: desacetyldiltiazem (M1), N-desmethyldiltiazem (MA), desacetyl N-desmethyldiltiazem (M2), O-desmethyl M1 (M4), and O-desmethyl M2 (M6).

Data Presentation: Comparative Potency

The pharmacological potency of diltiazem and its metabolites has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their effects on cardiovascular parameters.

Table 1: In Vivo Cardiovascular Effects in Anesthetized Dogs [5]

CompoundCoronary Vasodilating Activity RankingRelative Potency (Coronary Vasodilation vs. Diltiazem)
Diltiazem1 (Most Potent)1
Desacetyldiltiazem (M1)2~1/2
N-desmethyldiltiazem (MA)3~1/5
Desacetyl MA (M2)4Less potent than M1 and MA
O-desmethyl M1 (M4)5Less potent than M2
O-desmethyl M2 (M6)6 (Least Potent)Less potent than M4

Note: In this study, diltiazem and its metabolites produced dose-dependent increases in coronary blood flow and decreases in blood pressure and heart rate. The negative inotropic effects were reported to be very weak.[5]

Table 2: In Vitro Inhibition of CYP3A4 Activity [6]

CompoundIC50 (µM)Relative Potency (vs. Diltiazem)Ki (µM) - Competitive Inhibition
Diltiazem1201-
N-desmethyldiltiazem (MA)11~11x more potent~2
N,N-didesmethyldiltiazem0.6~200x more potent~0.1
O-desmethyldiltiazemNot inhibitory--

Note: These data indicate that the N-demethylated metabolites are significantly more potent inhibitors of the CYP3A4 enzyme in vitro than the parent drug.[6]

Table 3: Coronary Vasodilator Potency from Various Sources

CompoundRelative Potency (vs. Diltiazem)Source
Desacetyldiltiazem (M1)25% to 50%[3]
N-desmethyldiltiazem (MA)~20%[4]

Experimental Protocols

The data presented in this guide are derived from established experimental models. Below are detailed methodologies for key experiments cited.

In Vivo Cardiovascular Effects in Anesthetized Dogs

This model is utilized to assess the integrated cardiovascular effects of diltiazem and its metabolites on coronary blood flow, systemic blood pressure, and heart rate.[5]

  • Animal Model: Anesthetized mongrel dogs are used for the experiment.

  • Surgical Preparation: A thoracotomy is performed to expose the heart. The left circumflex coronary artery is isolated, and a flow probe is placed around it to measure coronary blood flow. A catheter is inserted into a femoral artery to monitor systemic arterial blood pressure. Heart rate is derived from the electrocardiogram.

  • Drug Administration: Diltiazem and its metabolites are administered intravenously in a dose-dependent manner to generate dose-response curves.

  • Data Analysis: Changes from baseline in coronary blood flow, mean arterial pressure, and heart rate are recorded and analyzed to compare the potency and efficacy of each compound.

In Vitro Inhibition of CYP3A4 Activity in Human Liver Microsomes

This in vitro assay is used to determine the inhibitory potential of diltiazem and its metabolites on the activity of a major drug-metabolizing enzyme, CYP3A4.[6]

  • System: Human liver microsomes, which contain a high concentration of CYP enzymes.

  • Substrate: A known CYP3A4 substrate, such as testosterone, is used. The rate of metabolism of this substrate (e.g., conversion of testosterone to 6β-hydroxytestosterone) is measured.

  • Procedure:

    • Human liver microsomes are incubated with the CYP3A4 substrate in the presence of various concentrations of the inhibitor (diltiazem or its metabolites).

    • The reaction is initiated by the addition of an NADPH-generating system.

    • After a specific incubation period, the reaction is terminated.

    • The amount of metabolite formed is quantified using analytical techniques such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated. For competitive inhibitors, the inhibition constant (Ki) is determined through kinetic studies.[6][7]

Mandatory Visualization

Diltiazem Metabolic Pathway

The metabolic fate of diltiazem is a key determinant of its overall pharmacological profile. The following diagram illustrates the primary metabolic pathways.

Diltiazem_Metabolism Diltiazem Diltiazem MA N-desmethyldiltiazem (MA) Diltiazem->MA N-demethylation (CYP3A4) M1 Desacetyldiltiazem (M1) Diltiazem->M1 Deacetylation (Esterase) M2 Desacetyl MA (M2) MA->M2 Deacetylation M1->M2 N-demethylation M4 O-desmethyl M1 (M4) M1->M4 O-demethylation (CYP2D6) M6 O-desmethyl M2 (M6) M2->M6 O-demethylation

Caption: Primary metabolic pathways of Diltiazem.

In Vivo Cardiovascular Experiment Workflow

The logical flow of a typical in vivo experiment to assess the cardiovascular effects of diltiazem and its metabolites is depicted below.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Dog) Anesthesia Administer Anesthesia Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (Thoracotomy, Catheterization) Anesthesia->Surgical_Prep Instrumentation Attach Monitoring Equipment (Flow probe, ECG, Pressure transducer) Surgical_Prep->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Drug_Admin Administer Diltiazem or Metabolite (IV) Baseline->Drug_Admin Data_Collection Record Dose-Dependent Changes Drug_Admin->Data_Collection Data_Analysis Analyze Changes in Coronary Blood Flow, BP, HR Data_Collection->Data_Analysis Comparison Compare Potency of Metabolites to Diltiazem Data_Analysis->Comparison

Caption: Workflow for in vivo cardiovascular assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Desmethyl Diltiazem Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Desmethyl diltiazem hydrochloride, a metabolite of diltiazem, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

This compound is classified as harmful if swallowed[1]. In case of accidental ingestion, it is crucial to call a poison center or doctor immediately and rinse the mouth[1][2]. General laboratory safety practices should always be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles[3]. In the event of a spill, the material should be collected in a manner that controls dust generation, for instance, by using a damp cloth or a filtered vacuum, and the spilled chemical and cleanup materials should be treated as hazardous waste[4][5].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, national, and international regulations[1][2]. The following protocol is based on general best practices for chemical waste management in a laboratory setting.

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound" waste.

    • Do not mix this waste with other incompatible chemical waste streams[6][7][8]. It should be segregated from strong acids, bases, and oxidizing agents[9].

  • Container Selection and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container. The container must be chemically compatible with the compound and leak-proof[6][8][10].

    • The label should include the chemical name ("this compound"), the hazard classification (e.g., "Harmful if swallowed"), the accumulation start date, and the responsible researcher's name[10].

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory[7].

    • Ensure the storage area has secondary containment to prevent spills from spreading[6][10].

    • Do not accumulate more than one quart of acutely hazardous waste at a time in the laboratory[4][7].

  • Arranging for Disposal:

    • All hazardous waste, including this compound, must be disposed of through a licensed hazardous waste disposal company or the institution's designated hazardous waste collection program[3][4].

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

    • Do not dispose of this chemical down the drain or in regular trash[4][6].

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent capable of removing the residue[4][7].

    • The rinsate from this process must be collected and treated as hazardous waste[7].

    • After triple-rinsing, deface the original label before disposing of the empty container[4].

Quantitative Data for Waste Management

Accurate record-keeping is essential for regulatory compliance. The following table outlines the key quantitative data points to be documented for the disposal of this compound.

Data PointDescriptionExample
Waste Amount The total quantity (mass or volume) of the waste material.5 grams
Accumulation Start Date The date when the first amount of waste was placed in the container.2025-12-17
Container Volume The total volume of the waste container.1 Liter
Concentration (if in solution) The concentration of this compound in the waste solution.10 mg/mL in methanol
EPA Hazardous Waste Code The appropriate code as per the Resource Conservation and Recovery Act (RCRA). This should be determined in consultation with your EHS department.Varies by formulation

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: N-Desmethyl diltiazem hydrochloride waste generated B Is the waste in a suitable container? A->B C Transfer to a compatible, sealed, and labeled container B->C No D Store in designated satellite accumulation area B->D Yes C->D E Is the container full or has the accumulation time limit been reached? D->E E->D No F Contact Environmental Health & Safety (EHS) for waste pickup E->F Yes G EHS collects and transports waste to a licensed disposal facility F->G H Document waste disposal details in laboratory records G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of N-Desmethyl diltiazem hydrochloride. Adherence to these procedural guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and professionals in drug development.

This compound is a metabolite of diltiazem and should be handled with care.[1] The primary hazard identified is that it is harmful if swallowed.[2] Due to a lack of specific data for this metabolite, a conservative approach to personal protective equipment and handling procedures is recommended, drawing parallels from its parent compound, diltiazem hydrochloride.

Essential Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar compounds.[3][4]

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust, aerosols, and splashes.[4][5]
Hand Protection Nitrile glovesPrevents skin contact. Due to a lack of specific testing for this compound, nitrile gloves are recommended based on their broad chemical resistance.[2][3] Double gloving is advised when there is a potential for leaking or splashing.[3][6]
Body Protection Laboratory coat or impervious disposable gownProtects skin from accidental spills and contamination.[3][4][7]
Respiratory Protection N95 or higher rated respiratorPrevents inhalation of dust and aerosols, particularly when handling the powdered form or if significant quantities of dust become airborne.[3][4][7]

Operational Plan: Step-by-Step Handling Procedures

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][8]

2. Preparation and Handling:

  • All handling of this compound should be conducted within a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][5]

  • Avoid the formation of dust and aerosols.[2][3][4] Use dry clean-up procedures and avoid sweeping.[3]

  • Do not eat, drink, or smoke in the handling area.[2][5][9]

  • Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[2][9]

3. Accidental Release Measures:

  • In the event of a spill, evacuate all non-essential personnel from the affected area.

  • Wear the full complement of personal protective equipment, including a respirator.

  • For dry spills, carefully collect the material using a method that avoids dust generation, such as a HEPA-filtered vacuum or by gently dampening the powder.[8]

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand).

  • Collect the spilled material and any contaminated absorbent into a sealed, appropriately labeled container for disposal.[3][7][8]

  • Thoroughly clean the spill area.[8]

4. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2][9] Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the incident is recommended.[2][9]

  • If Inhaled: Move the person to fresh air and consult a doctor in case of complaints.[2]

  • In Case of Skin Contact: While the product is generally not considered a skin irritant, it is best practice to wash the affected area with soap and water.[2][6] Remove any contaminated clothing.[6]

  • In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[2]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[2][9]

  • Contaminated PPE, such as gloves and gowns, should be placed in a sealed bag and disposed of as hazardous waste.[6]

  • Puncture containers to prevent reuse before disposal at an authorized landfill.[3]

Quantitative Data

No specific occupational exposure limits (OELs) have been established for this compound. The following data for the parent compound, diltiazem hydrochloride, is provided for reference.

CompoundOccupational Exposure Limit (OEL)
Diltiazem HydrochloridePfizer OEL TWA-8 Hr: 1.0 mg/m³[8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation & Precaution cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Nitrile Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Weighing & Preparation of Solutions (Inside Fume Hood) C->D Proceed with caution E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Segregate Waste (Chemical, Sharps, Contaminated PPE) F->G H Dispose of Waste per Regulations G->H O Safe Completion H->O End of Process I Spill Occurs J Evacuate Area I->J K Don Additional PPE (Respirator) J->K L Contain & Clean Spill K->L M Personal Exposure N Follow First Aid Procedures (Eye Wash, Shower, Seek Medical Aid) M->N

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.